alpha-Pinene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWFGVWFFZKLTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Record name | ALPHA-PINENE | |
| Source | CAMEO Chemicals | |
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Related CAS |
6993-66-4 | |
| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, dimer | |
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DSSTOX Substance ID |
DTXSID4026501 | |
| Record name | alpha-Pinene | |
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Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-pinene appears as a clear colorless liquid with a turpentine odor. Flash point 91 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent., Liquid, Colorless liquid with an odor of turpentine; [HSDB], Colourless mobile liquid; warm, resinous, pine-like aroma | |
| Record name | ALPHA-PINENE | |
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| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl- | |
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| Record name | alpha-Pinene | |
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| Record name | alpha-Pinene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |
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Boiling Point |
313.2 °F at 760 mmHg (NTP, 1992), 156 °C at 760 mm Hg | |
| Record name | ALPHA-PINENE | |
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| Record name | ALPHA-PINENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Flash Point |
91 °F (NTP, 1992), 33 °C, 91 °F (33 °C) (CLOSED CUP) | |
| Record name | ALPHA-PINENE | |
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| Record name | alpha-Pinene | |
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| Record name | ALPHA-PINENE | |
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Solubility |
ALMOST INSOLUBLE IN PROPYLENE GLYCOL & GLYCERINE, Sol in alcohol, chloroform, ether, glacial acetic acid, fixed oils, In water, 2.49 mg/L at 25 °C, Insoluble in water; soluble in oils, Soluble (in ethanol) | |
| Record name | ALPHA-PINENE | |
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| Record name | alpha-Pinene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.858 (USCG, 1999) - Less dense than water; will float, Density: 0.8592 at 20 °C/4 °C, DENSITY: 0.8625 AT 15 °C, 0.855-0.860 | |
| Record name | ALPHA-PINENE | |
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| Record name | ALPHA-PINENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Record name | alpha-Pinene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1) | |
| Record name | ALPHA-PINENE | |
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| Record name | ALPHA-PINENE | |
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Vapor Pressure |
10 mmHg at 99.1 °F (NTP, 1992), 4.75 [mmHg], 4.75 mm Hg at 25 °C | |
| Record name | ALPHA-PINENE | |
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| Record name | alpha-Pinene | |
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Color/Form |
Colorless, transparent liquid, COLORLESS, MOBILE LIQUID | |
CAS No. |
80-56-8, 25766-18-1, 2437-95-8 | |
| Record name | ALPHA-PINENE | |
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| Record name | Pinene resin | |
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| Record name | (±)-α-Pinene | |
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| Record name | Bicyclo(3.1.1)hept-2-ene, 2,6,6-trimethyl-, homopolymer | |
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| Record name | alpha-Pinene | |
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| Record name | 2-Pinene | |
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| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl- | |
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| Record name | Pin-2(3)-ene | |
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| Record name | ALPHA-PINENE | |
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Melting Point |
-67 °F (NTP, 1992), -62.5 °C | |
| Record name | ALPHA-PINENE | |
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| Record name | ALPHA-PINENE | |
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Biosynthesis and Metabolic Pathways of Alpha Pinene
Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) as Precursors
IPP and DMAPP are the fundamental building blocks for all isoprenoids, including monoterpenes like alpha-pinene (B124742) wikipedia.orgmdpi.com. The balance and availability of these two isomers are crucial for regulating the flux through downstream terpene synthesis pathways. IPP and DMAPP are in equilibrium, with the equilibrium favoring IPP due to the stability of the trisubstituted olefinic bond nih.gov.
Mevalonate (B85504) (MVA) Pathway
The mevalonate pathway, also known as the HMG-CoA reductase pathway, is present in eukaryotes, archaea, and some bacteria, and in the cytoplasm of some plants wikipedia.orgfrontiersin.orgresearchgate.net. This pathway initiates with acetyl-CoA. Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, catalyzed by acetyl-CoA acetyltransferase (thiolase) creative-proteomics.commetwarebio.com. A third molecule of acetyl-CoA is then added to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a reaction mediated by HMG-CoA synthase metwarebio.com. HMG-CoA is subsequently reduced to mevalonate by HMG-CoA reductase (HMGR), which is considered a rate-limiting step in this pathway frontiersin.orgresearchgate.netmetwarebio.com. Mevalonate undergoes two phosphorylation steps and a decarboxylation to yield IPP wikipedia.orgmetwarebio.com.
A simplified overview of the initial steps of the MVA pathway:
| Step | Reactants | Enzyme | Product |
| 1 | 2 x Acetyl-CoA | Acetyl-CoA acetyltransferase | Acetoacetyl-CoA |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | HMG-CoA |
| 3 | HMG-CoA | HMG-CoA reductase | Mevalonate |
Mevalonate is then converted to IPP through a series of phosphorylation and decarboxylation reactions wikipedia.orgmetwarebio.com. IPP is subsequently isomerized to DMAPP by isopentenyl-diphosphate isomerase researchgate.netmetwarebio.com.
Methylerythritol Phosphate (B84403) (MEP/DOXP) Pathway
The methylerythritol phosphate (MEP) pathway, also referred to as the non-mevalonate pathway, is found in many bacteria, apicomplexan protozoa, and in the plastids of higher plants wikipedia.orgfrontiersin.orgresearchgate.net. This pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate, which are converted to 1-deoxy-D-xylulose-5-phosphate (DOXP) by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) nih.gov. DOXP is then converted to 2-C-methylerythritol 4-phosphate (MEP) by 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) nih.govuni-freiburg.de. Through a series of subsequent enzymatic steps, MEP is converted to IPP and DMAPP wikipedia.orgwikipedia.org. DXS is a key rate-limiting enzyme in the MEP pathway nih.gov.
Geranyl Diphosphate (GPP) Formation via Geranyl Diphosphate Synthase (GPPS)
Geranyl diphosphate (GPP) is a ten-carbon (C10) precursor for monoterpenes, including this compound ontosight.aimdpi.comacs.org. GPP is formed by the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP wikipedia.orgwikipedia.orgacs.org. This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS) ontosight.aiwikipedia.orgacs.org.
The reaction catalyzed by GPPS can be represented as:
IPP + DMAPP → GPP + Pyrophosphate
GPPS enzymes are crucial for determining the pool of GPP available for monoterpene synthesis. Research has explored the combinatorial expression of different GPPS enzymes with pinene synthases, showing that the choice of GPPS can influence the ratio of alpha- to beta-pinene (B31000) produced acs.org.
Cyclization by this compound Synthase (PS)
The final step in the biosynthesis of this compound is the cyclization of GPP, catalyzed by the enzyme this compound synthase (PS) ontosight.aiacs.org. This enzyme belongs to the terpene synthase family and is responsible for converting the acyclic GPP molecule into the bicyclic structure of this compound ontosight.airesearchgate.net. The mechanism involves complex carbocation intermediates ontosight.ai. This compound synthase can produce both alpha- and beta-pinene, with the ratio often varying depending on the specific enzyme and conditions acs.orguniprot.org. For instance, a pinene synthase (PlPIN) isolated from Paeonia lactiflora was shown to convert GPP primarily into this compound in an in vitro enzyme assay researchgate.net.
The reaction catalyzed by this compound Synthase:
GPP → this compound + Diphosphate
Studies have investigated the catalytic activity of this compound synthase from various plant species, confirming its role in this cyclization reaction researchgate.netuniprot.org.
Enzymology and Regulation of Biosynthesis
The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional control of the genes encoding the biosynthetic enzymes and modulation of enzyme activity ontosight.ai.
Terpene Synthase Family
This compound synthase (PS) is a member of the large and diverse terpene synthase (TPS) family of enzymes ontosight.aimdpi.com. TPS enzymes are responsible for generating the structural diversity of terpenes from simple prenyl diphosphate precursors like GPP, farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP) nih.govmdpi.com. The TPS family is classified into several subfamilies (TPS-a to TPS-h), with different subfamilies being prevalent in different plant lineages mdpi.com. Class I terpene synthases, which include this compound synthase, catalyze the cyclization of geranyl cation (derived from GPP) through carbocation intermediates, ultimately leading to the formation of cyclic monoterpenes like this compound researchgate.netmdpi.com. Research has identified specific TPS genes, such as MrTPS20 in Morella rubra and PlTPS21 in Paeonia lactiflora, as being responsible for this compound production mdpi.comfrontiersin.org. The expression patterns of these genes often correlate with the accumulation of this compound in plant tissues mdpi.com.
Regulation of terpene biosynthesis, including that of this compound, involves transcription factors such as MYB, NAC, WRKY, and EIN3, which have been reported to regulate TPS genes in various plant species frontiersin.org.
Transcriptional Control Mechanisms
Transcriptional control plays a crucial role in regulating the biosynthesis of this compound. The expression levels of genes encoding the enzymes involved in the biosynthetic pathway, particularly terpene synthases like this compound synthase, are subject to regulation at the transcriptional level. ontosight.aisippe.ac.cn Studies have indicated that transcription factors are important in controlling the synthesis of this compound and its proportion relative to other terpenes. mdpi.comresearchgate.net For instance, research in slash pine has suggested that transcription factors significantly influence the content and ratio of alpha- and beta-pinenes in oleoresin. mdpi.com Furthermore, genes associated with this compound content have been found to be enriched in pathways related to "transcription factor activity". mdpi.com Transcriptional regulation can also exhibit diurnal patterns, influencing the rhythmic accumulation of transcripts encoding monoterpene synthases, which correlates with the levels of the corresponding monoterpenes. sippe.ac.cn
Modulation by Substrate Availability and Metabolic Signals
The availability of substrates, specifically IPP and DMAPP, and the presence of metabolic signals significantly modulate this compound biosynthesis. The flux through the upstream pathways (MVA and MEP) directly impacts the supply of these C5 precursors and, consequently, the production of GPP and this compound. ontosight.ai Metabolic signals can influence the activity of biosynthetic enzymes. For example, geranyl diphosphate (GPP), the direct precursor to pinene, can inhibit GPPS and PS, while pinene itself can also inhibit PS, indicating feedback regulation within the pathway. acs.org Changes in metabolic state and the availability of intermediates can lead to altered enzyme activity and redirection of metabolic flux. yeastgenome.orgplos.org Overexpression of transporters, for instance, can lead to a redistribution of global gene transcription, affecting the flux of this compound synthesis. yeastgenome.org
Genetic Engineering and Synthetic Biology Approaches for this compound Production
Due to the limitations of traditional extraction methods from plants, there is considerable interest in developing biotechnological approaches for this compound production using renewable resources and engineered microorganisms. nih.gov Microbial cell factories, such as Escherichia coli and yeast (Saccharomyces cerevisiae), have been engineered to produce this compound. nih.govfrontiersin.orgacs.orgnih.govd-nb.infomdpi.com
Engineering Microbial Cell Factories (e.g., Escherichia coli, yeast)
Engineering microbial hosts like E. coli and yeast involves introducing heterologous genes encoding the necessary enzymes for this compound biosynthesis, primarily the mevalonate pathway and this compound synthase. nih.govfrontiersin.orgmdpi.comacs.org While this compound has been successfully produced in these systems, achieving high production levels comparable to other terpenoids like isoprene (B109036) and farnesene (B8742651) remains a challenge. nih.govfrontiersin.orgnih.gov Strategies employed include optimizing gene expression, enhancing precursor supply, and improving tolerance to the product. nih.govfrontiersin.orgyeastgenome.orgnih.gov
Research has demonstrated the production of this compound in engineered E. coli by introducing a heterologous mevalonate pathway and this compound synthase from Pinus taeda. nih.govfrontiersin.org Combinatorial expression of GPPS-PS fusion proteins has also been shown to enhance pinene production in E. coli. nih.govfrontiersin.orgacs.org Directed evolution of this compound synthase has been used to increase productivity. nih.govfrontiersin.org Similarly, Saccharomyces cerevisiae has been engineered for this compound production by modifying its mevalonate pathway and introducing pinene synthase. yeastgenome.orgresearchgate.netjmicrobiol.or.krigem.wiki
Optimization of Gene Copy Number and Integration Sites
Optimizing the copy number and integration sites of heterologous genes is a critical strategy to enhance this compound production in engineered microorganisms. dntb.gov.uafrontiersin.orgnih.govresearchgate.netresearchgate.netdntb.gov.ua Low production levels in plasmid-based systems can be attributed to plasmid instability or metabolic burden caused by the overexpression of mevalonate pathway genes. frontiersin.orgnih.gov Integrating the expression cassette into the host chromosome can provide greater stability and allow for controlled gene expression. frontiersin.orgnih.gov
Interactive Table 1: Impact of Chromosomal Integration Sites on this compound Production in Engineered E. coli
| Integrated Region | This compound Titer (mg/L) | Reference |
| Single integration at LpxM site | 49.01 (24h flask culture) | frontiersin.orgnih.gov |
| Sequential integration into 44th, 58th, and 23rd regions | 436.68 (5L batch fermenter) | frontiersin.orgnih.govresearchgate.netresearchgate.net |
Enhancement of Mevalonate Pathway
Enhancing the mevalonate (MVA) pathway is a key strategy to increase the supply of IPP and DMAPP precursors for this compound biosynthesis in microbial cell factories, particularly in yeast where it is the primary pathway for isoprenoid synthesis. acs.orgyeastgenome.orgresearchgate.netigem.wiki The MVA pathway converts acetyl-CoA into IPP. ontosight.airesearchgate.netacs.orgacs.org Rate-limiting steps within the MVA pathway can restrict the flux towards terpene production. igem.wiki
Engineering efforts focus on overcoming these limitations by overexpressing key enzymes in the pathway. researchgate.netyeastgenome.orgresearchgate.netigem.wikiresearchgate.net For instance, overexpression of truncated 3-hydroxyl-3-methylglutaryl-CoA reductase (tHMG1), a key enzyme in the MVA pathway, has been shown to improve the GPP pool in engineered yeast. researchgate.net Introducing heterologous MVA pathway genes from other organisms into the host can also enhance the pathway's efficiency. researchgate.netnih.govmdpi.comacs.orgresearchgate.net
Expansion of Cytosolic Acetyl-CoA Pool
Expanding the cytosolic acetyl-CoA pool is crucial for increasing the metabolic flux through the mevalonate pathway, as acetyl-CoA is the initial substrate for this pathway. researchgate.netyeastgenome.orgmdpi.comgoogle.com In yeast, the pyruvate dehydrogenase (PDH) bypass is a key route for generating cytosolic acetyl-CoA from pyruvate. google.com This pathway involves the sequential action of pyruvate decarboxylase (PDC), acetaldehyde (B116499) dehydrogenase (ALD), and acetyl-CoA synthetase (ACS). google.com
Strategies to expand the cytosolic acetyl-CoA pool include enhancing the activity of enzymes in the PDH bypass or introducing alternative pathways for acetyl-CoA production in the cytosol. yeastgenome.orgmdpi.comresearchgate.net Increasing the cytosolic acetyl-CoA level has been shown to further increase this compound production in engineered yeast. yeastgenome.orgresearchgate.net
Interactive Table 2: Key Enzymes in the Mevalonate Pathway and PDH Bypass Relevant to this compound Biosynthesis
| Pathway | Enzyme | Function |
| Mevalonate (MVA) | Acetyl-CoA acetyltransferase (MvaE) | Converts acetyl-CoA to acetoacetyl-CoA. researchgate.netresearchgate.net |
| Mevalonate (MVA) | HMG-CoA synthase (MvaS) | Converts acetoacetyl-CoA to HMG-CoA. researchgate.netresearchgate.net |
| Mevalonate (MVA) | HMG-CoA reductase (MvaE or tHMG1) | Converts HMG-CoA to mevalonate. researchgate.netresearchgate.netresearchgate.netgoogle.com |
| Mevalonate (MVA) | Mevalonate kinase (ERG12) | Phosphorylates mevalonate. researchgate.netresearchgate.net |
| Mevalonate (MVA) | Phosphomevalonate kinase (ERG8) | Phosphorylates mevalonate-5-phosphate. researchgate.netresearchgate.net |
| Mevalonate (MVA) | Mevalonate pyrophosphate decarboxylase (ERG19) | Converts mevalonate-5-pyrophosphate to IPP. researchgate.netresearchgate.net |
| Isoprenoid | IPP isomerase (IDI1) | Interconverts IPP and DMAPP. researchgate.netresearchgate.net |
| Monoterpene | Geranyl diphosphate synthase (GPPS) | Condenses IPP and DMAPP to form GPP. ontosight.ainih.govmdpi.comacs.org |
| This compound | This compound synthase (PS) | Cyclizes GPP to form this compound. ontosight.aimdpi.comacs.org |
| PDH Bypass | Pyruvate decarboxylase (PDC) | Converts pyruvate to acetaldehyde. google.com |
| PDH Bypass | Acetaldehyde dehydrogenase (ALD) | Converts acetaldehyde to acetate (B1210297). google.com |
| PDH Bypass | Acetyl-CoA synthetase (ACS) | Converts acetate to acetyl-CoA. google.com |
Tolerance Engineering and Adaptive Laboratory Evolution
Improving microbial tolerance to this compound is crucial for enhancing production, as high concentrations of the compound can be toxic to cells. nih.govmdpi.com Tolerance engineering involves modifying microorganisms to withstand higher levels of this compound. Adaptive laboratory evolution (ALE) is a technique used to develop strains with improved tolerance and production capabilities. nih.govnih.govresearchgate.net Through processes like mutagenesis and serial transfer in increasing concentrations of this compound, tolerant strains can be selected and further engineered. nih.govnih.gov Overexpression of efflux pumps can also contribute to increased pinene tolerance by facilitating its removal from the cell. nih.govnih.gov
Research has shown that combining tolerance engineering with directed evolution of enzymes involved in the biosynthetic pathway can lead to improved pinene production in Escherichia coli. nih.govnih.gov
Modular Co-culture Systems
Modular co-culture systems involve dividing a complex biosynthetic pathway into separate modules, each harbored by a different microbial strain. nih.govacs.orgnih.govfrontiersin.org These strains are then cultured together, allowing each module to operate in a potentially optimized cellular environment. frontiersin.org This approach can help alleviate the metabolic burden on a single host strain and facilitate the balancing of the biosynthetic pathway by adjusting the ratio of the co-culture components. frontiersin.orgresearchgate.net
For this compound production, an E. coli-E. coli modular co-culture system has been engineered. nih.govnih.govfrontiersin.org In this system, the heterologous mevalonate pathway and the gene cluster for downstream this compound synthesis are integrated into the chromosomes of different E. coli strains. nih.govnih.govfrontiersin.org This modular co-culture approach has demonstrated improved pinene production compared to mono-culture systems. nih.govnih.gov
Overexpression of Transporters for Enhanced Flux
Studies have indicated that the transportation of intermediates like IPP may be a critical factor for improving pinene production. researchgate.net Overexpression of transporters, such as Sge1 in engineered yeast, has been shown to redistribute global gene transcription, leading to an increased flux of this compound synthesis. nih.govyeastgenome.org
Bioreactor Optimization
Optimizing bioreactor conditions is essential for maximizing this compound production in microbial fermentation. This involves fine-tuning parameters such as aeration rate, temperature, pH, and nutrient availability. nih.govudc.es
Research in 3-L bioreactors has shown that optimizing the aeration flow rate can significantly increase this compound production. nih.gov In Escherichia coli fermentation, optimizing the production medium with specific concentrations of glucose and yeast extract, along with controlling the induction temperature, has led to enhanced pinene titers. nih.gov Fed-batch fermentation systems have also demonstrated significantly higher this compound production compared to single-batch systems, suggesting their potential for industrial scale-up. nih.govmdpi.com
Specific examples of optimized production include achieving 1.8 g/L this compound in engineered yeast through bioreactor optimization nih.gov, and 436.68 mg/L in a 5 L batch fermenter using an optimized E. coli strain nih.gov.
Biotransformation of this compound by Microorganisms
Biotransformation of this compound by microorganisms involves the enzymatic conversion of this compound into other valuable compounds. This process can yield oxygenated monoterpenes that are important in the flavor and fragrance industries. mdpi.comnih.gov
Microorganisms such as fungi and bacteria have been explored for their ability to biotransform this compound. mdpi.comnih.gov This includes cold-adapted fungi like Chrysosporium pannorum and bacteria like Serratia marcescens. mdpi.comnih.govdiva-portal.org
Oxidation Pathways (e.g., this compound oxide, verbenol (B1206271), verbenone)
Microbial biotransformation of this compound often proceeds through oxidation pathways, leading to products such as this compound oxide, verbenol, and verbenone (B1202108). mdpi.comnih.govnih.govdiva-portal.org These oxygenated derivatives are commercially valuable. mdpi.comnih.gov
One proposed oxidation pathway involves the conversion of this compound to this compound oxide via a NADH-dependent this compound oxygenase. mdpi.com this compound oxide can then undergo ring cleavage catalyzed by enzymes like this compound oxidelyase, yielding other products. mdpi.comacs.org
Alternatively, this compound oxide can rearrange to form verbenol. mdpi.com Verbenol can be further oxidized to produce verbenone. mdpi.comnih.govdiva-portal.orgresearchgate.net This conversion of verbenol to verbenone can be mediated by enzymes such as laccases. researchgate.net
Different microorganisms can produce varying ratios of these oxidation products. For instance, Chrysosporium pannorum has been shown to produce both verbenol and verbenone from this compound. mdpi.comnih.gov Serratia marcescens has been reported to produce trans-verbenol (B156527) as an oxidation product. mdpi.comdiva-portal.org
Data on biotransformation yields can vary depending on the microorganism and conditions used. For example, sequential addition of this compound to C. pannorum cultures increased the yield of verbenol and verbenone. mdpi.comnih.gov
Table: Biotransformation Products of this compound by Chrysosporium pannorum mdpi.comnih.gov
| Product | Yield (mg/L) |
| Verbenol | 722 |
| Verbenone | 176 |
| Total Products | 1330 |
Note: Yields obtained with sequential substrate addition.
Verbenol and verbenone have also been obtained through biotransformation using other fungi and bacteria, although often in lower yields. nih.gov
Ring Cleavage Reactions
Ring cleavage is a significant aspect of this compound metabolism and degradation, particularly in microbial pathways. One well-documented pathway involves the oxidation of this compound to this compound oxide, catalyzed by enzymes such as NADH-dependent this compound oxygenase mdpi.comfrontiersin.org. This epoxide intermediate then undergoes ring cleavage catalyzed by a specific enzyme, this compound oxide lyase mdpi.comfrontiersin.orgnih.govasm.org. This reaction cleaves both rings of the bicyclic structure, yielding acyclic metabolites nih.govasm.org. In Nocardia sp. strain P18.3, this cleavage produces cis-2-methyl-5-isopropylhexa-2,5-dienal, which can then be isomerized to the trans isomer and further oxidized nih.govasm.org.
Another proposed ring cleavage pathway in some microorganisms, such as certain Pseudomonas species, involves the degradation of pinene via monocyclic p-menthene derivatives like limonene (B3431351) mdpi.comfrontiersin.orgresearchgate.net.
In atmospheric chemistry, ring cleavage can also occur during the oxidation of this compound by hydroxyl radicals (OH). This process involves the addition of OH to the double bond, forming alkyl radicals that react with O₂ to produce peroxy radicals copernicus.org. These peroxy radicals can undergo various transformations, including ring closure and decomposition, leading to the formation of products like pinonaldehyde copernicus.orgcopernicus.org. Ring opening of certain radical intermediates has also been observed, leading to the formation of hydroxy-menthene derivatives copernicus.org.
Microbial Metabolism and Degradation
Microorganisms play a crucial role in the metabolism and degradation of this compound in various environments, including soil and forest ecosystems ontosight.aifrontiersin.org. Several bacterial and fungal species have been identified that can utilize this compound as a sole carbon source mdpi.comfrontiersin.orgresearchgate.net.
Species of Pseudomonas, including Pseudomonas rhodesiae and Pseudomonas fluorescens, are known to degrade this compound mdpi.comfrontiersin.orgresearchgate.net. Pseudomonas fluorescens strain PT, isolated from a biotrickling filter, was shown to degrade this compound and use it for growth researchgate.netresearchgate.net. This strain converted this compound into simpler organic compounds, which were ultimately mineralized to CO₂, H₂O, and cell biomass researchgate.net. Another strain, Pseudomonas veronii ZW, isolated from a biofilter, demonstrated nearly 100% this compound removal within 45 hours under optimized conditions researchgate.netnih.gov. This strain's enzymatic biodegradation followed Michaelis-Menten kinetics, and a metabolic pathway involving the cleavage of a benzene (B151609) ring through ortho ring cleavage was proposed based on identified intermediates researchgate.net.
Nocardia sp. strain P18.3 is another bacterium extensively studied for its this compound degradation pathway, which involves the formation and subsequent ring cleavage of this compound oxide nih.govasm.org.
Bacillus pallidus BR425 has been reported to degrade this compound, yielding limonene and pinocarveol, which can be further converted to carveol (B46549) and carvone (B1668592) mdpi.comfrontiersin.org. Serratia marcescens can also utilize this compound, producing trans-verbenol as a detectable metabolite mdpi.comfrontiersin.org.
Fungi, such as Aspergillus spp. and Hormonema sp., have also shown the ability to metabolize this compound mdpi.commdpi.com. Aspergillus niger has been reported to bioconvert this compound to verbenone researchgate.net. Hormonema sp. UOFS Y-0067 produced trans-verbenol and verbenone from this compound biotransformation mdpi.com. Cold-adapted fungi like Chrysosporium pannorum have been identified as biocatalysts for the oxidation of this compound, producing verbenol and verbenone mdpi.com.
Microbial degradation of this compound can occur under both aerobic and anaerobic conditions. Studies have shown that this compound can support microbial growth and denitrification in enrichment cultures under anaerobic conditions with nitrate (B79036) as an electron acceptor nih.govasm.org.
Research findings highlight the diverse metabolic capabilities of microorganisms in breaking down this compound. For instance, a study on Pseudomonas veronii strain ZW provided kinetic data for this compound degradation, with a maximum specific degradation rate of 0.0364 h⁻¹ researchgate.net. Enzymatic studies on this compound oxide lyase from Nocardia sp. strain P18.3 have characterized the enzyme's properties, including a K_m for this compound oxide of 9 µM and a turnover number of 15,000 asm.org.
The study of microbial metabolism of this compound is important for understanding its fate in the environment and for potential biotechnological applications, such as the production of valuable oxygenated derivatives or the bioremediation of pinene-contaminated sites researchgate.netresearchgate.netinrs.ca.
Table 1: Selected Microorganisms and their this compound Transformation Products
| Microorganism | Transformation Products | Source(s) |
| Pseudomonas rhodesiae | This compound oxide, Isonovalal, Novalal | mdpi.comfrontiersin.org |
| Pseudomonas fluorescens | This compound oxide, Isonovalal, Novalal, Simpler organics | mdpi.comfrontiersin.orgresearchgate.net |
| Nocardia sp. strain P18.3 | This compound oxide, cis/trans-2-methyl-5-isopropylhexa-2,5-dienal | mdpi.comfrontiersin.orgnih.govasm.org |
| Bacillus pallidus BR425 | Limonene, Pinocarveol, Carveol, Carvone | mdpi.comfrontiersin.org |
| Serratia marcescens | trans-Verbenol, Alpha-terpineol | mdpi.comfrontiersin.org |
| Aspergillus niger | Verbenone | researchgate.net |
| Hormonema sp. UOFS Y-0067 | trans-Verbenol, Verbenone | mdpi.com |
| Chrysosporium pannorum | Verbenol, Verbenone | mdpi.com |
| Pseudomonas veronii strain ZW | Simpler organic and inorganic compounds | researchgate.netnih.gov |
| Gluconobacter japonicus MTCC 12284 | Verbenol, Verbenone, Alpha-terpineol, trans-Sobrerol | journalijdr.com |
Table 2: Kinetic Data for this compound Degradation by Pseudomonas veronii strain ZW
| Parameter | Value | Unit | Source(s) |
| Maximum specific degradation rate | 0.0364 | h⁻¹ | researchgate.net |
| V_max (crude intracellular enzyme) | 0.431 | mmol/(L x min) | researchgate.net |
| K_m (crude intracellular enzyme) | 0.169 | mmol/L | researchgate.net |
Table 3: Properties of this compound Oxide Lyase from Nocardia sp. strain P18.3
| Property | Value(s) | Source(s) |
| Apparent molecular weight (native) | 50,000 | asm.org |
| Subunit molecular weights | 17,000 and 22,000 | asm.org |
| Cofactor requirement | None | asm.org |
| K_m (this compound oxide) | 9 | µM asm.org |
| Turnover number | 15,000 | asm.org |
| pH activity range | Broad | asm.org |
Pharmacological and Biological Activities of Alpha Pinene
Anti-inflammatory Properties and Mechanisms
Studies have indicated that alpha-pinene (B124742) possesses anti-inflammatory effects through various mechanisms involving the modulation of key signaling pathways and inflammatory mediators. researchgate.netencyclopedia.pub
Inhibition of Pro-inflammatory Signaling Pathways (e.g., MAPK, NF-κB)
This compound has been shown to exert anti-inflammatory activity by suppressing the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway in various cell types, including mouse peritoneal macrophages and human chondrocytes. researchgate.netencyclopedia.pubworldscientific.comkhorraman.irfrontiersin.org
In LPS-stimulated macrophages, this compound treatment attenuated the activation of MAPKs (ERK, JNK) and NF-κB. researchgate.networldscientific.comkhorraman.ir The NF-κB pathway is a crucial regulator of inflammatory responses, and its activation leads to the transcription of numerous pro-inflammatory genes. khorraman.irresearchgate.netactapharmsci.com this compound has been reported to inhibit IκKβ activation and prevent NF-κB translocation. encyclopedia.pub Similarly, MAPK pathways, including p38, ERK1/2, and JNK, are involved in the transcription of pro-inflammatory genes upon stimulation. khorraman.ir
Modulation of Inflammatory Mediators (e.g., IL-6, TNF-α, NO)
This compound significantly decreases the production and expression of various pro-inflammatory mediators. researchgate.netencyclopedia.pubworldscientific.comkhorraman.irfrontiersin.org In LPS-stimulated macrophages, this compound reduced the production of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). researchgate.networldscientific.comkhorraman.ir It also inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes involved in the synthesis of inflammatory mediators like NO and prostaglandins. researchgate.networldscientific.comkhorraman.ir
Research findings demonstrate a dose-dependent reduction in IL-6 and TNF-α levels upon this compound treatment. researchgate.net The suppression of these cytokines and mediators is considered a key mechanism in controlling inflammatory responses. khorraman.ir
Here is a summary of the effects of this compound on inflammatory mediators in LPS-stimulated macrophages:
| Inflammatory Mediator | Effect of this compound Treatment |
| Interleukin-6 (IL-6) | Decreased production/expression |
| Tumor Necrosis Factor-α (TNF-α) | Decreased production/expression |
| Nitric Oxide (NO) | Decreased production |
| iNOS | Inhibited expression |
| COX-2 | Inhibited expression |
Effects on Chondrocytes and Potential Anti-osteoarthritic Activity
This compound has shown potential anti-osteoarthritic activity through its anti-inflammatory and chondroprotective effects on human chondrocytes. researchgate.netacs.orgnih.govmdpi.com Osteoarthritis (OA) is a degenerative disorder involving inflammation and the degradation of cartilage extracellular matrix. mdpi.commedcraveonline.commdpi.com
In human chondrocytes stimulated with interleukin-1 beta (IL-1β), a key mediator of inflammation and cartilage degradation in OA, this compound has demonstrated potent inhibitory effects on inflammatory and catabolic pathways. researchgate.netencyclopedia.pubacs.orgnih.govmdpi.com Specifically, it inhibited IL-1β-induced NF-κB and JNK activation. researchgate.netencyclopedia.pubacs.orgnih.govmdpi.com IL-1β stimulation in chondrocytes leads to the activation of NF-κB and MAPK pathways, including JNK, which in turn promote the expression of inflammatory and catabolic genes. frontiersin.org
This compound also suppressed the expression of inflammatory genes like iNOS and catabolic genes such as matrix metallopeptidase (MMP)-1 and MMP-13, which are involved in the breakdown of the extracellular matrix. researchgate.netencyclopedia.pubacs.orgnih.govmdpi.com
This compound contributes to the potential anti-osteoarthritic activity by modulating extracellular matrix remodeling in human chondrocytes. researchgate.net In OA, there is an imbalance between the synthesis and degradation of the extracellular matrix, leading to cartilage loss. medcraveonline.commdpi.com
By inhibiting catabolic enzymes like MMP-1 and MMP-13, this compound can help to reduce the degradation of cartilage components. researchgate.netencyclopedia.pubacs.orgnih.govmdpi.com While the search results primarily highlight the reduction of catabolic factors, some sources generally mention its effectiveness in the regeneration of the extracellular matrix in human chondrocytes due to its anti-catabolic and anti-inflammatory effects. researchgate.net
Studies have investigated the isomer and enantiomer selectivity of this compound's anti-inflammatory and anti-catabolic effects in human chondrocytes. researchgate.netacs.orgnih.gov The two main isomers are this compound and beta-pinene (B31000), and this compound exists as (+) and (-) enantiomers. researchgate.netresearchgate.net
Research indicates that the anti-inflammatory and anti-catabolic effects are isomer- and enantiomer-selective. researchgate.netacs.orgnih.gov Specifically, (+)-alpha-pinene has been found to be the most potent inhibitor of IL-1β-induced inflammatory and catabolic pathways (NF-κB and JNK activation, iNOS, MMP-1, and MMP-13 expression) compared to (-)-alpha-pinene (B32076) and beta-pinene. researchgate.netacs.orgnih.gov (-)-alpha-pinene was less active than the (+)-enantiomer, and beta-pinene was inactive in these assays. researchgate.netacs.orgnih.gov This suggests that the specific stereochemistry of this compound plays a significant role in its biological activity in chondrocytes. researchgate.netacs.orgnih.gov
Here is a table summarizing the relative activity of pinene isomers and enantiomers on IL-1β-induced pathways in human chondrocytes:
| Compound | Inhibition of IL-1β-induced Pathways (NF-κB, JNK, iNOS, MMP-1, MMP-13) |
| (+)-alpha-Pinene | Most Potent |
| (-)-alpha-Pinene | Less active than (+)-alpha-Pinene |
| beta-Pinene | Inactive |
Analgesic Effects in Inflammatory and Neuropathic Pain Models
Research indicates that this compound possesses analgesic properties in different pain models. Studies have shown its effectiveness in models of inflammatory and neuropathic pain. nih.govnih.govtandfonline.com
In inflammatory pain models, this compound has been reported to reduce pain and inflammation induced by irritants such as carrageenan or complete Freund's adjuvant in mice. nih.gov This analgesic effect was observed to last for a significant duration. nih.gov this compound has also shown anti-inflammatory and analgesic effects in xylene- and formalin-induced pain models in mice. tandfonline.comtandfonline.com The glacial acetic acid-induced writhing test, a common model for screening analgesics for inflammatory pain, has also been used to evaluate the analgesic effects of essential oils containing this compound. tandfonline.comtandfonline.com
For neuropathic pain, repeated treatment with this compound prevented mechanical sensitization in a rodent model of partial sciatic nerve ligation, exhibiting efficacy comparable to existing anti-inflammatory drugs used for neuropathic pain, such as indomethacin (B1671933) and gabapentin. nih.gov The mechanisms underlying this compound-induced analgesia are not fully elucidated but may involve interactions with GABAA and μ-opioid receptors. nih.govnih.gov Studies involving central administration of this compound in a rat model of capsaicin-evoked pulpal nociception suggest that its effects on pain-related learning and memory might be modulated by the GABAA receptor. nih.gov
Chondroprotective Activity
Studies have investigated the potential of this compound for chondroprotective activity, particularly in the context of osteoarthritis. Research suggests that this compound may have anti-inflammatory effects in human chondrocytes, indicating potential antiosteoarthritic activity. acs.orgresearchgate.netacs.org
Investigations into the anti-inflammatory and anticatabolic effects of this compound and its derivatives in human chondrocytes have revealed isomer- and enantiomer-selective activities. acs.orgacs.org Specifically, (+)-α-pinene demonstrated potent inhibition of inflammatory and catabolic pathways induced by interleukin-1β (IL-1β). acs.orgacs.org This includes the inhibition of NF-κB and JNK activation, as well as the expression of inflammatory genes like iNOS and catabolic genes such as MMP-1 and MMP-13. acs.orgacs.org In contrast, (-)-α-pinene was less active, and β-pinene showed no activity in these pathways. acs.orgacs.org These findings suggest that (+)-α-pinene holds promise for further investigation as a potential antiosteoarthritic agent due to its ability to modulate inflammation and extracellular matrix remodeling in human chondrocytes. acs.orgresearchgate.netacs.org
Neuropharmacological Effects
This compound has shown promising neuropharmacological effects, including neuroprotective properties and the ability to ameliorate cognitive impairment. nih.goveybna.comresearchgate.netresearchgate.netresearchgate.nettandfonline.comreleaf.co.uknorman-network.comresearchgate.net
This compound exhibits neuroprotective effects through various mechanisms, including protection against oxidative stress and neuronal damage, and modulation of key signaling pathways. eybna.comresearchgate.netresearchgate.netnorman-network.com
Oxidative stress and neuroinflammation are significant factors contributing to neuronal damage and neurodegenerative disorders. oup.comjapsonline.com this compound has demonstrated antioxidant and anti-inflammatory properties that contribute to its neuroprotective effects. frontiersin.orgeybna.comresearchgate.netresearchgate.netresearchgate.netoup.com
In models of oxidative toxicity and neuroinflammation induced by amyloid-beta (Aβ) in rats, this compound treatment decreased levels of malondialdehyde (MDA) and nitric oxide (NO), while increasing glutathione (B108866) content and enhancing catalase activity in the hippocampus. researchgate.net These effects indicate a strengthening of the antioxidant system. researchgate.net this compound has also been shown to protect against neuronal cell loss in the hippocampus induced by agents like kainic acid (KA) and amyloid-beta. frontiersin.org This neuroprotective effect may be mediated, in part, by preventing the activation of apoptotic pathways. frontiersin.org In a rat model of focal cerebral ischemia-reperfusion, this compound reduced brain edema and infarct size, improved neurobehavioral function, and restored the activity of antioxidant enzymes like superoxide (B77818) dismutase, catalase, and glutathione peroxidase. oup.com It also reduced the concentration of MDA, NO, and IL-6 in affected brain regions. oup.com
This compound has shown potential in ameliorating cognitive impairment, including deficits in spatial learning and memory, in various animal models. frontiersin.orgresearchgate.netresearchgate.netnorman-network.comnih.govmuk.ac.ircabidigitallibrary.org
In a rat model of memory impairment induced by kainic acid, this compound pre- and post-treatment significantly diminished the observed cognitive deficits. frontiersin.orgnih.gov This was assessed through tests evaluating spatial working memory and inhibitory avoidance memory. frontiersin.orgdntb.gov.ua In scopolamine-induced learning and memory impairment in mice, this compound treatment significantly improved cognitive dysfunction as evaluated by tests such as the Y-maze, passive avoidance test, and Morris water maze. nih.gov this compound effectively shortened the escape latency in the Morris water maze and increased the time spent in the target quadrant. nih.gov These improvements in memory performance might be linked to the ability of this compound to rescue the acetylcholine (B1216132) system and its antioxidant properties. nih.govnih.gov Studies in rats have also indicated that this compound can improve spatial and working memory performance, potentially by reducing oxidative stress markers like malondialdehyde in hippocampal tissue. muk.ac.ircabidigitallibrary.org
The BDNF/TrkB/CREB signaling pathway plays a critical role in neuronal survival, differentiation, synaptic plasticity, and cognitive functions like learning and memory. frontiersin.orgresearchgate.netnih.govconfex.comnih.gov Dysregulation of this pathway is implicated in neurodegenerative disorders. frontiersin.orgnih.govconfex.com
Research suggests that this compound can modulate the BDNF/TrkB/CREB signaling pathway, contributing to its neuroprotective and cognitive-enhancing effects. frontiersin.orgresearchgate.netnih.govdntb.gov.uanih.gov In a rat model of kainic acid-induced memory impairment, this compound treatment significantly reversed the decreases in hippocampal levels of BDNF, TrkB, phosphorylated TrkB, CREB, and phosphorylated CREB. frontiersin.orgresearchgate.netnih.govdntb.gov.ua These findings suggest that this compound moderates memory impairment by restoring the function of this critical signaling pathway. frontiersin.orgnih.govnih.gov this compound may influence the activity of transcription factors like CREB, which bind to the BDNF gene and promote its transcription, leading to increased BDNF protein production. frontiersin.orgnih.gov It may also enhance the binding affinity between BDNF and TrkB, resulting in increased activation of TrkB receptors and downstream cellular responses mediated by BDNF-TrkB signaling. frontiersin.orgnih.gov
Data Table: Effects of (+)-α-Pinene on Inflammatory and Catabolic Pathways in Human Chondrocytes
| Pathway/Gene Expression | Effect of (+)-α-Pinene (200 µg/mL) on IL-1β Induction |
| NF-κB Activation | Inhibition |
| JNK Activation | Inhibition |
| iNOS Expression | Abolished |
| MMP-1 Expression | Abolished |
| MMP-13 Expression | Abolished |
Based on research findings on the effects of (+)-α-pinene in human chondrocytes. acs.orgacs.org
Data Table: Effects of this compound on Cognitive Performance in Animal Models
| Animal Model | Cognitive Function Assessed | This compound Effect | Key Findings |
| Kainic acid-induced memory impairment (Rats) | Spatial working memory, IA memory | Significantly diminished impairment | Reversed decreased levels of BDNF, TrkB, p-TrkB, CREB, p-CREB in hippocampus. frontiersin.orgresearchgate.netnih.govdntb.gov.ua |
| Scopolamine-induced impairment (Mice) | Spatial recognition, learning, memory | Significantly improved cognitive dysfunction | Increased spatial recognition, prolonged step-through latency, shortened escape latency in Morris water maze. nih.gov |
| Oxidative stress/neuronal damage (Rats) | Spatial and working memory | Increased performance | Reduced malondialdehyde levels in hippocampal tissue. muk.ac.ircabidigitallibrary.org |
| Capsaicin-evoked pulpal nociception (Rats) | Learning and memory | Attenuated pain-induced changes in learning and memory | Effects potentially modulated by GABAA receptor. nih.gov |
Summarized findings from various studies on the cognitive effects of this compound in animal models. frontiersin.orgnih.govresearchgate.netnih.govmuk.ac.ircabidigitallibrary.orgnih.govdntb.gov.ua
Neuroprotective Properties
Effects on Cholinergic Neurotransmission (e.g., choline (B1196258) acetyltransferase activity)
Research suggests that this compound may influence cholinergic neurotransmission, a system crucial for cognitive functions like memory and learning. Studies have indicated that this compound can increase the mRNA expression of choline acetyltransferase (ChAT) in the cortex. nih.govfrontiersin.orgcannactiva.comresearchgate.netresearchgate.net ChAT is the enzyme responsible for synthesizing acetylcholine (ACh), a key neurotransmitter in the cholinergic system. nih.govcannactiva.comresearchgate.netnih.gov This potential to enhance acetylcholine production through increased ChAT activity is considered a possible mechanism contributing to this compound's pro-cognitive effects. nih.gov While some studies suggest this compound might inhibit acetylcholine esterase (AChE), the enzyme that breaks down acetylcholine, other reports have found no significant effect on AChE activity. nih.govfrontiersin.orgresearchgate.netaccurateclinic.com
Potential in Alzheimer's Disease Models
Given the significant loss of cholinergic neurons and diminished ChAT activity observed in Alzheimer's disease (AD), the effects of this compound on cholinergic neurotransmission and other neuroprotective properties are relevant to AD research. nih.gov Studies using amyloid-beta (Aβ)-induced rat models of AD have investigated the potential therapeutic effects of this compound. nih.govresearchgate.netarums.ac.ir In these models, this compound treatment has been shown to alleviate Aβ-induced behavioral deficits, including impairments in spatial learning and memory, and reduce anxiety-like behavior. nih.govresearchgate.net The neuroprotective effects in these models are associated with the ability of this compound to strengthen the antioxidant system and prevent neuroinflammation in the hippocampus. nih.govresearchgate.net this compound has been observed to decrease markers of oxidative and nitrosative stress, increase antioxidant enzyme activity and glutathione content, and reduce the expression of pro-inflammatory cytokines in the hippocampus of Aβ-injected rats. nih.govresearchgate.net Furthermore, this compound has been shown to repress the Aβ-induced reduction of the nicotinic acetylcholine receptor α7 subunit and brain-derived neurotrophic factor (BDNF) expression, both of which are important for neuronal function and survival. nih.govnih.gov
Anxiolytic and Antidepressant Effects
Interaction with Serotonin (B10506) 5-HT1A Receptors
Research suggests that the anxiolytic and antidepressant effects of pinenes, including potentially this compound, may involve mechanisms related to serotonin 5-HT1A receptors. nih.govaccurateclinic.com Studies on beta-pinene have shown that its antidepressant effects can be blocked by antagonists of the serotonin 5-HT1A receptor. nih.gov This indicates a possible interaction with or modulation of this receptor subtype within the serotonergic system, which is known to play a significant role in mood and anxiety disorders. nih.govsemanticscholar.org
Modulation of Beta-Adrenergic and Dopamine (B1211576) D1 Receptors
Modulation of beta-adrenergic and dopamine D1 receptors has also been implicated in the potential antidepressant and anxiolytic effects of pinenes. nih.govaccurateclinic.com Similar to the findings with serotonin 5-HT1A receptors, studies on beta-pinene have shown that antagonists of beta-adrenergic and dopamine D1 receptors can block its antidepressant effects. nih.gov This suggests that this compound may influence these receptor systems, which are part of the monoaminergic pathways involved in the pathogenesis of depression and anxiety. nih.govdrugbank.complos.orgyoutube.comnih.gov
Impact on GABAergic Signaling and GABAA Receptor Potentiation
This compound has been shown to interact with the GABAergic system, the principal inhibitory neurotransmitter system in the central nervous system. cannactiva.comaccurateclinic.comresearchgate.netnih.govmdpi.comnih.govscielo.brwikipedia.org Specifically, this compound can act as a positive modulator of GABAA receptors, enhancing the effect of the inhibitory neurotransmitter GABA. cannactiva.comaccurateclinic.comresearchgate.netnih.govmdpi.comscielo.brresearchgate.net In vitro studies have demonstrated that this compound can potentiate the response of GABAA receptors to GABA. nih.gov This potentiation of GABAergic signaling is believed to contribute to the anxiolytic and sedative properties observed with this compound. accurateclinic.commdpi.comscielo.br Research indicates that this compound may bind to the benzodiazepine (B76468) site on the GABAA receptor, acting as a partial modulator. accurateclinic.comresearchgate.netnih.govmdpi.comscielo.brutu.fi This interaction can prolong GABAergic synaptic transmission. researchgate.netnih.gov
Effects on Sleep-Wake Profiles
This compound has demonstrated effects on sleep-wake profiles in preclinical studies. cannactiva.comresearchgate.netnih.govmdpi.combiomolther.orgibs.re.kr Studies in mice have shown that this compound can enhance non-rapid eye movement sleep (NREMS) duration and reduce sleep latency when administered orally. researchgate.netnih.govibs.re.kr These effects on sleep are thought to be mediated through its interaction with GABAA-benzodiazepine receptors, where it acts as a partial modulator at the benzodiazepine binding site. accurateclinic.comresearchgate.netnih.govmdpi.comibs.re.kr By potentiating GABAA receptor-mediated synaptic responses, this compound can prolong inhibitory signaling, which contributes to its sleep-enhancing properties. researchgate.netnih.gov Unlike some traditional hypnotic drugs, this compound has been reported to increase sleep quantity without significantly affecting the duration of rapid eye movement sleep (REMS) or delta activity. researchgate.netnih.govbiomolther.orgibs.re.kr
Here is a summary of some research findings:
| Study | Model/Method | Key Finding(s) related to this compound | Relevant Section(s) |
| Lee et al. (2017) nih.gov | Mouse cortex | Increased choline acetyltransferase (ChAT) mRNA expression. | 3.2.1.4 |
| Khan-Mohammadi-Khorrami et al. (2022) nih.govresearchgate.net | Aβ-induced rat model of AD | Alleviated behavioral deficits, reduced oxidative stress and neuroinflammation in hippocampus, repressed reduction of nAChR α7 and BDNF. | 3.2.1.5, 3.2.2 |
| Yang et al. (2016) researchgate.netnih.govibs.re.kr | Mouse sleep study (oral administration) | Increased NREMS duration, reduced sleep latency, potentiated GABAA receptor-mediated synaptic response. | 3.2.3, 3.2.2.3 |
| Weston-Green et al. (2021) nih.gov | Review of literature | Summarizes findings on ChAT mRNA increase, lack of effect on AChE in some studies, potential in AD models, anxiolytic/antidepressant effects via 5-HT1A, beta-adrenergic, D1 receptors, and GABAA potentiation. | 3.2.1.4, 3.2.1.5, 3.2.2, 3.2.2.1, 3.2.2.2, 3.2.2.3 |
| Goudarzi and Rafieirad (2017) nih.govnih.gov | Parkinson's disease rat model | Improved memory performance, decreased hippocampal/striatal malondialdehyde. | 3.2.1.5 |
| Kasuya et al. (unpublished, cited in nih.gov) | Mouse antidepressant study | Beta-pinene antidepressant effects blocked by 5-HT1A, beta-adrenergic, D1 receptor antagonists. | 3.2.2.1, 3.2.2.2 |
| Ueno et al. (2019) researchgate.net | Dizocilpine-induced mice model | Decreased hyperactivity and anxiety-like behaviors. | 3.2.2 |
| Kong et al. (2017) researchgate.net | Rat forced swim test | Attenuated depressive-like behavior. | 3.2.2 |
| Hashemi and Ahmadi (2023) frontiersin.orgnih.gov | Kainic acid-induced rat model | Moderated memory impairment, neuroprotective effect against neuronal cell loss, prevented activation of apoptotic pathway. | 3.2.1.5 |
Potential in Schizophrenia Models
This compound has demonstrated potential neuroprotective effects in animal models of schizophrenia. Research utilizing a ketamine-induced mice model of schizophrenia investigated the effects of this compound on behavioral deficits and oxidative stress. Treatment with this compound at doses of 50 mg/kg and 100 mg/kg resulted in significant improvements in depressive and anxiety-like behaviors, as well as cognitive impairments in these mice. researchgate.netnih.gov The study also observed that this compound treatment significantly increased levels of glutathione (GSH), total antioxidant capacity (TAC), dopamine, catalase (CAT), and superoxide dismutase (SOD) activities, while reducing malondialdehyde (MDA) levels in the brains of ketamine-treated mice. researchgate.netnih.gov These findings suggest that this compound treatment can effectively mitigate oxidative damage, cognitive deficits, and behavioral abnormalities in this model. researchgate.netnih.gov
Another study investigated the effects of inhaled this compound on dizocilpine (B47880) (MK-801)-induced schizophrenia-like behavioral abnormalities in mice. nih.gov Inhalation of this compound suppressed the MK-801-induced increase in total distance traveled in the Y-maze test. researchgate.netnih.gov These results suggest that this compound may act to reduce behavioral abnormalities resembling those seen in neuropsychiatric disorders, indicating a potential for therapeutic treatment of schizophrenia. researchgate.netnih.gov
Anticancer Activity
This compound has been investigated for its anticancer properties across various cancer types, demonstrating effects on cell proliferation, apoptosis, cell cycle regulation, and signaling pathways. nih.govkarger.comsalviapub.com
Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M phase)
This compound has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. nih.govkarger.comscialert.net This induction of apoptosis is considered a key mechanism for its anticancer effects. nih.govsemanticscholar.org Studies have reported that this compound can induce apoptosis through various processes, including the generation of reactive oxygen species (ROS), interruption of mitochondrial potential, stimulation of caspase-3 activity, and DNA fragmentation. nih.gov
In addition to inducing apoptosis, this compound can also cause cell cycle arrest, preventing cancer cells from proliferating. nih.govkarger.comsemanticscholar.org Research has indicated that this compound can induce cell cycle arrest, particularly in the G2/M phase, in several cancer cell types, including human ovarian cancer cells, hepatocellular carcinoma cells, and prostate cancer cells. nih.govkarger.comsemanticscholar.orgmdpi.comnih.govnih.govscielo.br This arrest in the G2/M phase inhibits cell cycle progression and suppresses cell proliferation. nih.govsemanticscholar.org For example, in hepatocellular carcinoma BEL-7402 cells, this compound treatment inhibited the cell cycle transition from the G2 to the M phase in a time-dependent manner. nih.govsemanticscholar.orgnih.gov Similarly, in human ovarian cancer cells, this compound treatment was shown to induce arrest of the cell sequence in the transition from G2 to M phase. nih.gov
Downregulation of Cell Cycle Regulators (e.g., Cdc25C, CDK1)
The induction of G2/M cell cycle arrest by this compound is associated with the modulation of key cell cycle regulators. Studies have shown that this compound can downregulate the expression of Cdc25C mRNA and protein, as well as reduce the activity of cyclin-dependent kinase 1 (CDK1). semanticscholar.orgnih.govscielo.br For instance, in hepatoma carcinoma BEL-7402 cells, this compound treatment led to the downregulation of Cdc25C expression and reduced CDK1 activity. semanticscholar.orgnih.gov This downregulation of Cdc25C interferes with the activation of CDK1, which is crucial for the progression through the G2/M phase. semanticscholar.org Although cyclin B1 expression might remain unchanged, the decreased amount of activated cyclin B1/CDK1 complex results in G2/M phase arrest. semanticscholar.org
Modulation of Intrinsic Apoptotic Pathways (e.g., p53, BCL-2, BAX)
This compound influences intrinsic apoptotic pathways, which are critical for regulating cell death. The BCL-2 protein family plays a central role in this process, with anti-apoptotic members like BCL-2 and pro-apoptotic members like BAX. scialert.netmdpi.com this compound has been observed to modulate the balance between these proteins, shifting it towards apoptosis. salviapub.comscialert.netnih.govresearchgate.net
Research in human breast cancer cells (MDA-MB-231) found that this compound treatment up-regulated BAX and down-regulated BCL-2. scialert.net This alteration in the BAX/BCL-2 ratio favors apoptosis. salviapub.comscialert.netnih.govresearchgate.net These modifications on mitochondrial outer membranes can lead to mitochondrial membrane potential loss and the release of cytochrome c into the cytoplasm. scialert.net Cytosolic cytochrome c then triggers caspase-9, which subsequently activates caspase-3, leading to apoptotic cell death. scialert.net Elevated caspase-3 activity has been observed in various cancer cells treated with this compound. nih.govscialert.net
This compound has also been shown to stimulate the EGR1-p53-BAX/BCL-2-caspase cascade, leading to apoptosis in T-cell tumors. nih.gov While this compound treatment increased the expression of both BCL-2 and BAX in some T-cell tumor cells, the upregulation of BAX was more pronounced, resulting in an increased BAX/BCL-2 ratio. nih.gov Studies have also indicated that this compound can trigger apoptosis by restoring or influencing the levels of p53, BCL-2, and BAX. nih.govresearchgate.netjcu.cz
Inhibition of NF-κB Signaling Pathway
The NF-κB signaling pathway plays a significant role in cell survival, proliferation, and inflammation, and its dysregulation is often observed in cancer. scialert.netmums.ac.ir this compound has been shown to inhibit the NF-κB signaling pathway in various cancer cell types. salviapub.comscialert.netnih.govmums.ac.irresearchgate.netimrpress.comfrontiersin.org
Induction of Ferroptosis
Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation. mdpi.comnih.govdovepress.com Recent research suggests that this compound can induce ferroptosis in cancer cells. nih.govresearchgate.net A study on T-cell tumors revealed that this compound induced ferroptosis through lipid peroxidation and iron accumulation. nih.govresearchgate.net This induction involved the activation of the system x c−/GSH/GPX4 axis and the upregulation of iron transporters such as Slc39a8 and TfR1. researchgate.net Inducing ferroptosis is considered a potential strategy to overcome chemoresistance and enhance tumor suppression. mdpi.comnih.gov
Enhancement of Natural Killer (NK) Cell Activity via ERK/AKT Pathway
This compound has demonstrated the ability to enhance the anticancer activity of Natural Killer (NK) cells. Studies have shown that this compound treatment can increase the levels of perforin, granzyme B, CD56, and CD107a, which are markers associated with NK cell cytotoxicity. researchgate.netnih.govsemanticscholar.org The enhancement of NK cell cytotoxicity by this compound appears to involve the activation of the ERK/AKT signaling pathway. researchgate.netnih.govsemanticscholar.orgresearchgate.net This activation leads to increased expression of signaling molecules within this pathway in NK-92mi cells. researchgate.net Research indicates that this compound activates NK cells through ERK and AKT phosphorylation pathways. researchgate.net
Synergistic Effects with Chemotherapeutic Drugs
This compound has shown synergistic effects when combined with certain chemotherapeutic drugs. Notably, synergistic anticancer effects have been observed with paclitaxel (B517696) against non-small-cell lung carcinoma (NSCLC). mdpi.comnih.govencyclopedia.pubresearchgate.netbiocrates.com Studies using the combination index method and isobologram investigation have demonstrated this synergy. mdpi.comnih.govencyclopedia.pub When combined with paclitaxel, this compound and beta-pinene can increase paclitaxel-stimulated mitotic cell cycle arrest and apoptosis, even though they may not exhibit considerable effects distinctly on their own. mdpi.comnih.govencyclopedia.pub This suggests that this compound can enhance the cytotoxic effects of paclitaxel. researchgate.netfrontiersin.org
Activity against Specific Cancer Cell Lines (e.g., ovarian, hepatocellular, T-cell tumors, melanoma, breast cancer, prostate cancer, colon cancer)
This compound has demonstrated activity against a variety of cancer cell lines.
Ovarian Cancer: this compound exhibits anticancer properties against human ovarian cancer cell lines, such as PA-1 cells. mdpi.comnih.govencyclopedia.pubnih.govresearchgate.netresearchgate.netnih.gov It has been shown to induce cytotoxicity, inhibit cell cycle progression from the G2 to M phase, and stimulate apoptosis in ovarian cancer cells. nih.govresearchgate.netnih.govmdpi.comsemanticscholar.org The induction of apoptosis in human ovarian cancer cells by this compound involves the activation of caspase-3. nih.govresearchgate.netnih.govsemanticscholar.org
Hepatocellular Carcinoma: this compound has demonstrated inhibitory action on hepatocellular carcinoma cell lines, including BEL-7402 and HepG2 cells. mdpi.comnih.govencyclopedia.pubnih.govresearchgate.netresearchgate.netmdpi.comsemanticscholar.orgresearchgate.net It prevents the proliferation of these cells by inducing cell cycle arrest, particularly at the G2/M phase. mdpi.comnih.govencyclopedia.pubnih.govmdpi.comsemanticscholar.org This effect is associated with the down-regulation of Cdc25C mRNA and protein expression and decreased activity of cycle dependence on kinase 1 (CDK1) in BEL-7402 cells. mdpi.comnih.govencyclopedia.pub In HepG2 cells, this compound-induced G2/M arrest is linked to down-regulation of miR-221 expression and up-regulation of CDKN1B/P27 and CDKN1C/P57 expression. mdpi.comnih.govencyclopedia.pubsemanticscholar.org this compound also induces apoptosis in hepatocellular carcinoma cells, which may be related to oxidative stress. semanticscholar.org
T-cell Tumors: this compound has been shown to inhibit the proliferation of T-cell tumor cell lines, including murine EL-4 and human Molt-4 cells, in a concentration- and time-dependent manner in vitro. nih.gov Its mechanism of action in T-cell tumors involves inducing mitochondrial dysfunction, reactive oxygen species accumulation, and inhibiting NF-κB p65 translocation into the nucleus, leading to apoptosis. nih.gov
Melanoma: this compound has shown activity against melanoma cell lines. frontiersin.orgnih.govchemicalpapers.com Studies have demonstrated that this compound can induce apoptosis in murine melanoma cells. nih.gov The mechanism of the antitumor effect in malignant melanoma includes the early disruption of mitochondrial membrane potential, ROS production, increased caspase-3 activity, heterochromatin aggregation, DNA fragmentation, and exposure of phosphatidyl serine. nih.govnih.gov While direct this compound application did not show significant in vitro effects on melanoma cell proliferation in one study, a fragrant environment with this compound decreased melanoma growth in rats. mdpi.comnih.govencyclopedia.pub this compound nanoemulsions have also shown anti-proliferation activity against human melanoma (A-375) cells. chemicalpapers.comresearchgate.net
Breast Cancer: this compound has demonstrated activity against breast cancer cell lines, such as MDA-MB-231 and MCF-7. researchgate.netfrontiersin.orgchemicalpapers.comresearchgate.netscialert.net It has been reported to inhibit the expression of matrix metalloproteinase-9 in human breast cancer cells, which may inhibit cancer invasion. mdpi.com this compound induces apoptosis in MDA-MB-231 cells, potentially through oxidative stress and the PI3K/AKT/NF-κB signaling pathway. scialert.net this compound nanoemulsions have shown anti-proliferation activity against human breast cancer (MCF-7) cells. chemicalpapers.com
Prostate Cancer: this compound inhibits human prostate cancer cell growth and induces apoptosis and cell cycle arrest in cell line-based models, including PC-3 and DU145 cells. nih.govencyclopedia.pubfrontiersin.orgsci-hub.sekarger.comresearchgate.net It exhibits potent cytotoxicity against these cell lines. frontiersin.orgsci-hub.sekarger.com In mouse xenograft models, this compound treatment significantly inhibited tumor growth and induced apoptosis. sci-hub.sekarger.comresearchgate.net
Colon Cancer: this compound suppresses tumor growth in colon cancer cells, including CT-26 and HCT-116 cells. encyclopedia.pubfrontiersin.orgresearchgate.netnih.govuniroma1.it In vivo studies with BALB/c mice inoculated with CT-26 colon cancer cells showed decreased tumor growth with this compound treatment. researchgate.netnih.govsemanticscholar.orgfrontiersin.org this compound can inhibit the growth of colon cancer cells by reducing cell viability, inducing apoptosis, and blocking the PI3K/AKT pathway. researchgate.net
Here is a summary of this compound's activity against specific cancer cell lines:
| Cancer Type | Cell Lines Tested | Observed Effects | Relevant Citations |
| Ovarian Cancer | PA-1 | Cytotoxicity, G2/M cell cycle arrest, Apoptosis (via Caspase-3 activation) | mdpi.comnih.govencyclopedia.pubnih.govresearchgate.netresearchgate.netnih.govsemanticscholar.org |
| Hepatocellular Carcinoma | BEL-7402, HepG2 | Growth inhibition, G2/M cell cycle arrest, Apoptosis, Modulation of gene expression | mdpi.comnih.govencyclopedia.pubnih.govresearchgate.netresearchgate.netmdpi.comsemanticscholar.orgresearchgate.net |
| T-cell Tumors | EL-4 (murine), Molt-4 (human) | Proliferation inhibition, Mitochondrial dysfunction, ROS accumulation, Apoptosis | nih.gov |
| Melanoma | Murine melanoma, A-375 (human) | Apoptosis, Disruption of mitochondrial potential, Increased caspase-3 activity | frontiersin.orgnih.govnih.govchemicalpapers.comresearchgate.net |
| Breast Cancer | MDA-MB-231, MCF-7 | Inhibition of MMP-9, Apoptosis (via oxidative stress, PI3K/AKT/NF-κB pathway) | researchgate.netfrontiersin.orgmdpi.comchemicalpapers.comresearchgate.netscialert.net |
| Prostate Cancer | PC-3, DU145 | Growth inhibition, Apoptosis, Cell cycle arrest, Cytotoxicity | nih.govencyclopedia.pubfrontiersin.orgsci-hub.sekarger.comresearchgate.net |
| Colon Cancer | CT-26, HCT-116, Caco-2 | Tumor growth suppression, Reduced cell viability, Apoptosis, PI3K/AKT pathway block | researchgate.netnih.govsemanticscholar.orgencyclopedia.pubfrontiersin.orgresearchgate.netnih.govuniroma1.it |
Antimicrobial Properties
This compound possesses antimicrobial properties, particularly antibacterial activity, and its mechanisms of action have been investigated. mdpi.comfrontiersin.orgnih.govmdpi.comscialert.netnih.gov
Antibacterial Activity and Mechanisms of Action
This compound has demonstrated antibacterial activity against various bacterial strains. mdpi.comfrontiersin.orgnih.govmdpi.comscialert.netnih.gov Its effectiveness can be influenced by its concentration and interaction with specific bacterial strains. researchgate.net this compound can act as an isolated antibacterial agent or as a synergist with antibiotics, potentiating their effects. researchgate.netsciforum.net
Studies have shown that this compound can be effective against strains of Escherichia coli, Staphylococcus aureus, and Salmonella enterica. researchgate.netsciforum.netmdpi.com However, some strains, such as Campylobacter jejuni, Staphylococcus aureus 1199B, and Mycobacterium tuberculosis, were not sensitized by the action of this compound. researchgate.netsciforum.netmdpi.com Gram-positive bacteria appear to be more susceptible to monoterpenes like this compound than gram-negative bacteria, possibly due to the lipopolysaccharides in the outer membrane of gram-negative bacteria that can block the penetration of hydrophobic compounds. sciforum.netmdpi.com
The mechanisms of antibacterial action of this compound are not fully understood but involve several processes. siberianpinenutoil.org
One of the main mechanisms of action of this compound, particularly against E. coli strains, is the induction of heat shock. nih.govresearchgate.netsciforum.netmdpi.comsiberianpinenutoil.org This heat shock is generated by direct contact with the bacterial strains. nih.govresearchgate.netsciforum.netmdpi.com
The heat shock induced by this compound is mediated through the modification of the DnaKJE-σ32 complex. nih.govresearchgate.netsciforum.netmdpi.comsiberianpinenutoil.org The σ32 subunit is responsible for the synthesis of heat shock promoters. researchgate.netsciforum.netmdpi.com this compound's effect on bacteria, including heat shock induction, contributes to the destruction of bacterial cell walls, increasing their vulnerability and triggering irreversible degradation processes, potentially leading to lysis. nih.govsiberianpinenutoil.org While both limonene (B3431351) and this compound can induce heat shock, this compound primarily increased the bacterium's vulnerability to heat shock in one study. siberianpinenutoil.org
Here is a summary of this compound's antibacterial activity and mechanisms:
| Bacterial Strain(s) | Observed Activity | Mechanisms Involved | Relevant Citations |
| Escherichia coli, S. aureus, S. enterica | Susceptibility, Inhibition (varying concentrations) | Heat Shock Induction, Modification of DnaKJE-σ32 Complex | nih.govresearchgate.netsciforum.netmdpi.comsiberianpinenutoil.org |
| Campylobacter jejuni | Negligible activity individually, modulates antibiotic resistance synergistically | Inhibition of microbial efflux, Decreased membrane integrity, Metabolic disruption, Heat-shock responses | plos.orgnih.gov |
| Staphylococcus aureus 1199B, Mycobacterium tuberculosis | Not sensitized | Not applicable | researchgate.netsciforum.netmdpi.com |
Membrane Integrity Disruption
One of the key mechanisms of action of α-pinene is the disruption of bacterial membrane integrity. Essential oil components, including monoterpenes like α-pinene, can interact with the phospholipid bilayer of bacterial cells, leading to increased membrane permeability and destabilization. mdpi.com This disruption can result in the leakage of intracellular components. nih.gov For instance, at a concentration of 125 mg/L, (-)-α-pinene decreased the membrane integrity of Campylobacter jejuni by 39% after a 1-hour treatment. nih.gov This suggests that enhanced microbial influx due to membrane damage contributes to its activity. nih.govnih.gov
Metabolic Pathway Disruption
Transcriptomic analysis has indicated that (-)-α-pinene can disrupt multiple metabolic pathways in bacteria, particularly those involved in heat-shock responses in Campylobacter jejuni. nih.govnih.govsemanticscholar.org Blocking the metabolic pathway of bacterial cells can act as competitive inhibition for metabolic enzymes. researcherslinks.com
Strain Specificity (e.g., E. coli, S. aureus, C. jejuni)
The antibacterial activity of α-pinene can vary depending on the bacterial strain. Studies have shown positive results for the isolated antibacterial action of α-pinene against Escherichia coli ATCC and Staphylococcus aureus ATCC strains, indicating their susceptibility. mdpi.comsciforum.net Minimum Inhibitory Concentrations (MICs) of 0.686 mg/mL for E. coli and 0.420 mg/mL for S. aureus have been reported. mdpi.comsciforum.net This suggests a more effective action of the monoterpene on Gram-positive bacteria like S. aureus, potentially due to the lipopolysaccharide layer in Gram-negative bacteria like E. coli blocking the penetration of hydrophobic compounds. mdpi.comsciforum.net
However, strains of Campylobacter jejuni NCTC and Staphylococcus aureus 1199B were not sensitized by the action of α-pinene at certain concentrations. mdpi.comsciforum.netresearchgate.net Despite having low direct antimicrobial action against C. jejuni, α-pinene is able to modulate the quorum sensing of this microorganism. mdpi.comsciforum.netresearchgate.net
Biosensor measurements have also indicated antibacterial features of α-pinene against E. coli (K12+pcGLS11) and S. aureus (RN4220+pAT19) biosensor strains, inhibiting their light production. tuni.fi The effectiveness against E. coli and S. aureus can be influenced by the enantiomeric composition of α-pinene, with the pure compound having a higher concentration of the positive enantiomer showing greater effectiveness in some cases. mdpi.comsciforum.net
Modulation of Antibiotic Resistance (e.g., efflux pump inhibition)
This compound has demonstrated significant activity in modulating antibiotic resistance, particularly through the inhibition of bacterial efflux pumps. Efflux pumps are transmembrane proteins that expel antimicrobial agents from the bacterial cell, contributing to multidrug resistance. scienceopen.comencyclopedia.pub
(-)-α-Pinene can inhibit the CmeABC efflux pump in Campylobacter jejuni, leading to increased susceptibility of C. jejuni to antibiotics such as ciprofloxacin, erythromycin, and the disinfectant triclosan (B1682465). nih.govnih.govsemanticscholar.orgencyclopedia.pubmdpi.comresearchgate.netnih.gov This inhibition results in greater intracellular accumulation of these antimicrobials. nih.govnih.govsemanticscholar.org Studies have shown that (-)-α-pinene can decrease the MICs of ciprofloxacin, erythromycin, and triclosan in C. jejuni by up to 512-fold at a concentration of 125 mg/L. nih.govnih.govsemanticscholar.org Ethidium (B1194527) bromide accumulation assays have further confirmed the inhibitory activity of (-)-α-pinene against antimicrobial efflux in C. jejuni. nih.govnih.govsemanticscholar.org
This compound has also been studied for its ability to inhibit efflux pumps in Staphylococcus aureus. It can inhibit S. aureus efflux pumps, including NorA, TetK, and MrsA, which are important mechanisms of resistance and virulence. scienceopen.comresearchgate.netunimi.it Inhibition of NorA by α-pinene has been reported. scienceopen.com Studies have shown that α-pinene has promising effects against efflux pump-carrying S. aureus strains, reducing the MIC of ethidium bromide and required antibiotics, indicating its potential in combating antibacterial resistance. researchgate.net
The modulation of antibiotic resistance by α-pinene appears to be mediated by multiple mechanisms, including efflux inhibition, decreased membrane integrity, and metabolic disruption. nih.govnih.govsemanticscholar.org
Antifungal Activity and Mechanisms of Action
This compound also exhibits antifungal activity against various fungi, including Candida albicans. nih.govresearchgate.netnih.govnih.govsemanticscholar.org Its antifungal mechanisms involve effects on fungal cellular structures and processes.
Inhibition of Fungal Efflux Pumps
While the search results primarily focus on bacterial efflux pumps, some studies suggest that essential oil components can affect fungal efflux pumps, contributing to antifungal activity. For instance, one study mentions evaluating the effect of Thai cajuput oil and its effect on efflux-pump gene expression in fluconazole-resistant Candida albicans clinical isolates. unimi.it Although this study refers to cajuput oil, which contains α-pinene, it indicates the relevance of efflux pump modulation in fungal contexts. Further direct research on α-pinene's specific effects on fungal efflux pumps is needed based on the provided search results.
Effects on Cell Wall, Cell Membrane, and Intracellular Components
This compound exerts antifungal effects by targeting fungal cellular components. Studies using electron microscopy have shown that treatment with α-pinene can lead to obvious changes in the morphology and ultrastructure of Candida albicans. nih.gov These changes include the rupture of the cell wall and cytoplasmic membrane, resulting in the release of intracellular components and the fusion of cell residue to form irregular masses. nih.gov
This compound has been shown to damage the yeast cell membrane, causing a sudden increase in conductivity due to ion leakage. researchgate.netdergipark.org.tr Its antifungal activity may involve binding to ergosterol (B1671047) in the fungal cellular membrane, although some studies suggest it might have other targets in the membrane besides ergosterol. researchgate.netnih.govnih.govresearchgate.netdergipark.org.tr Ergosterol is a crucial component of the fungal cell membrane.
In addition to membrane and cell wall effects, α-pinene can inhibit the synthesis of intracellular components such as DNA, RNA, polysaccharide of the cell wall, and ergosterol of the cytoplasmic membrane in Candida albicans. nih.gov Molecular docking simulations have suggested that α-pinene can interact with enzymes like thymidylate synthase and δ-14-sterol reductase, which are involved in fungal metabolic processes. researchgate.netnih.govnih.gov
This compound has also been shown to inhibit biofilm formation in Candida albicans and rupture existing biofilms. researchgate.netnih.govnih.gov At higher concentrations, it can induce reactive oxygen species (ROS)-dependent cell death in C. albicans, while at lower concentrations, it can inhibit hyphal morphogenesis and biofilm formation through a ROS-independent mechanism. semanticscholar.org
The following table summarizes some of the research findings on the antibacterial activity of α-pinene against specific strains:
| Bacterial Strain | α-Pinene Concentration | Observed Effect | Reference |
| Campylobacter jejuni | 125 mg/L | Decreased membrane integrity by 39%; Reduced MICs of antibiotics up to 512-fold | nih.govnih.govsemanticscholar.org |
| E. coli ATCC | 0.686 mg/mL (MIC) | Inhibition of growth | mdpi.comsciforum.net |
| S. aureus ATCC | 0.420 mg/mL (MIC) | Inhibition of growth | mdpi.comsciforum.net |
| S. aureus 1199B | Not sensitized | Limited direct antibacterial action | mdpi.comsciforum.net |
| E. coli K12+pcGLS11 | >1.25 mg/mL (MIC) | Inhibition of growth (biosensor) | tuni.fi |
| S. aureus RN4220+pAT19 | >1.25 mg/mL (MIC) | Inhibition of growth (biosensor) | tuni.fi |
The following table summarizes some of the research findings on the antifungal activity of α-pinene against Candida albicans:
| Fungal Strain | α-Pinene Concentration | Observed Effect | Reference |
| Candida albicans | 128-512 µg/mL (MIC) | Antifungal activity; Inhibition of growth | researchgate.netnih.govnih.gov |
| Candida albicans | Various | Rupture of cell wall and cytoplasmic membrane; Release of intracellular components; Inhibition of DNA/RNA synthesis | nih.gov |
| Candida albicans | Various | Damage to cell membrane; Ion leakage; Potential binding to ergosterol | researchgate.netnih.govnih.govresearchgate.netdergipark.org.tr |
| Candida albicans | Various | Inhibition of biofilm formation; Rupture of existing biofilm | researchgate.netnih.govnih.gov |
| Candida albicans | 3125 µg/ml (MIC) | Induction of ROS-dependent cell death (at high concentrations); Inhibition of hyphal morphogenesis and biofilm formation (at lower concentrations) | semanticscholar.org |
Antiviral Activity
Studies have indicated that this compound possesses antiviral properties. It has been identified as a component in essential oils exhibiting antiviral effects against various viruses, including Herpes simplex virus type 1 (HSV-1) and SARS coronavirus. foreverest.netmdpi.comikm.org.my Specifically, this compound has been shown to inhibit the binding and entry of HSV-1 into cells, with some moderate inhibition of post-entry events. mdpi.com Another study investigating the effects of (-)-alpha-pinene against Infectious Bronchitis Virus (IBV) found that it showed significant inhibition of viral replication. nih.gov The (-)-alpha-pinene enantiomer demonstrated higher maximum noncytotoxic concentration compared to ribavirin, suggesting lower cytotoxicity on Vero cells. nih.gov Molecular simulations suggest that (-)-alpha-pinene interacts with the active site located at the N-terminal domain of the phosphorylated nucleocapsid (N) protein of IBV. nih.gov
Antimalarial and Anti-Leishmania Effects
This compound has demonstrated activity against malaria parasites and Leishmania species. Research has shown antimalarial effects against Plasmodium falciparum, including chloroquine-resistant strains. researchgate.netnih.govnii.ac.jp The (+)-alpha-pinene enantiomer was found to be particularly potent against P. falciparum, with its mechanism of action potentially involving the inhibition of hemozoin formation. researchgate.net
Against Leishmania, this compound has shown antileishmanial effects on promastigote and amastigote forms. mdpi.commazums.ac.irresearchgate.netnih.govmdpi.commsptm.org Studies on Leishmania amazonensis have shown that this compound is effective against both promastigote and intracellular amastigote forms. researchgate.netnih.gov The anti-Leishmania effects may be mediated by immunomodulatory activity, including observed increases in phagocytic and lysosomal activity, and elevated nitric oxide levels. researchgate.netnih.gov In vitro studies have revealed the antileishmanial effect of this compound on L. major promastigotes. mazums.ac.ir
Here is a summary of some research findings on the anti-Leishmania activity of this compound:
| Leishmania Species | Form | IC50 (µg/mL) | Reference |
| Leishmania amazonensis | Promastigotes | 19.7 | researchgate.netnih.gov |
| Leishmania amazonensis | Axenic Amastigotes | 16.1 | researchgate.netnih.gov |
| Leishmania amazonensis | Intracellular Amastigotes | 15.6 | researchgate.netnih.gov |
| Leishmania major | Promastigotes | 17.6 | researchgate.net |
| Leishmania infantum | Promastigotes | 19.8 | researchgate.net |
Antioxidant Activity and Mechanisms
This compound exhibits antioxidant activity through various mechanisms, contributing to the reduction of oxidative stress. nih.govmdpi.comfrontiersin.orgivj.irsciforum.netresearchgate.netmdpi.comnih.govimrpress.comresearchgate.netnih.govresearchgate.netnih.govoup.comnih.govbiomedpharmajournal.orgmdpi.comresearchgate.net
Reduction of Reactive Oxygen Species (ROS) Production
Multiple studies have demonstrated that this compound can reduce the production of intracellular Reactive Oxygen Species (ROS). mdpi.comfrontiersin.orgivj.irresearchgate.netimrpress.comresearchgate.netnih.govoup.comnih.govbiomedpharmajournal.org For instance, this compound prevented intracellular ROS production in PC12 cells subjected to H2O2-sensitized oxidative stress. mdpi.com It has also been shown to inhibit ROS generation induced by UVA irradiation in human skin epidermal keratinocytes (HaCaT cells). frontiersin.orgnih.govresearchgate.net In a study on acute gastric ulcers in rats, this compound inhibited intracellular ROS production. ivj.ir Furthermore, this compound exposure in plant roots led to enhanced generation of ROS, which was accompanied by oxidative damage. researchgate.netoup.comnih.gov
Modulation of Antioxidant Enzymes (e.g., SOD, CAT)
This compound influences the activity and expression of various antioxidant enzymes, including Superoxide Dismutase (SOD) and Catalase (CAT). mdpi.comivj.irresearchgate.netmdpi.comimrpress.comresearchgate.netoup.comnih.gov Research indicates that this compound can increase the expression and activity of these enzymes. mdpi.comivj.irresearchgate.netmdpi.comimrpress.comresearchgate.netoup.comnih.gov In PC12 cells, this compound increased the expression of catalase, superoxide dismutase, glutathione peroxidase, glutathione reductase, and hemeoxygenase 1. mdpi.com Studies on rats with acute gastric ulcers showed that this compound pretreatment increased CAT levels. ivj.ir In a Huntington's disease animal model, this compound counteracted the fall in antioxidant enzymes, including SOD and catalase. researchgate.net While some studies suggest an indirect antioxidant effect through the induction of antioxidant response genes, others show direct modulation of enzyme activity. mdpi.comimrpress.com
Impact on Lipid Peroxidation and DNA Damage
This compound has been shown to impact lipid peroxidation and DNA damage, often offering protective effects against oxidative insults. nih.govmdpi.comfrontiersin.orgivj.irresearchgate.netnih.govimrpress.comresearchgate.netnih.govresearchgate.netoup.comnih.govmums.ac.ir It can prevent lipid peroxidation induced by various factors. nih.govmdpi.comfrontiersin.orgivj.irresearchgate.netnih.govimrpress.comnih.govresearchgate.netoup.comnih.gov For example, this compound prevented lipid peroxidation in HaCaT cells challenged with UVA. frontiersin.orgnih.govresearchgate.net In a rat model of Huntington's disease, this compound significantly decreased the elevation in the oxidant marker malondialdehyde (MDA), a product of lipid peroxidation. nih.govresearchgate.net Studies in plant roots exposed to this compound showed increased levels of malondialdehyde, indicating lipid peroxidation and induction of oxidative stress. researchgate.netoup.comnih.gov
Regarding DNA damage, this compound has demonstrated protective effects. Pretreatment with this compound prevented UVA-induced DNA strand breaks in human skin epidermal keratinocytes. nih.govresearchgate.net It may also modulate nucleotide excision repair proteins, subsequently preventing the formation of UVA-induced cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs). nih.gov However, one study noted that this compound stimulated oxidative stress and led to DNA damage in a different context. nih.gov
Other Reported Biological Activities
Beyond its antiviral, antimalarial, anti-Leishmania, and antioxidant effects, this compound exhibits a range of other biological activities. These include anti-inflammatory, antitumor, antimicrobial, analgesic, and antibiotic resistance modulation effects. mdpi.comfrontiersin.orgivj.irnih.govmdpi.comresearchgate.netmdpi.comresearchgate.netresearchgate.netbrieflands.comd-nb.info this compound has been investigated for its potential in reducing inflammatory reactions by down-regulating signaling pathways such as MAPK and NF-κB. frontiersin.orgd-nb.info It has also shown promise as an antitumor agent, with studies evaluating its inhibitory action on various cancer cell lines. mdpi.commdpi.comresearchgate.netresearchgate.net Antimicrobial activity against bacteria and fungi has been reported, although there can be variations depending on the enantiomer and microorganism. mdpi.commdpi.commdpi.comresearchgate.net this compound may also possess analgesic properties and the ability to modulate antibiotic resistance in certain bacteria. nih.govresearchgate.netbrieflands.comd-nb.info Other reported activities include gastroprotective, anxiolytic, cytoprotective, anticonvulsant, and neuroprotective effects. nih.govnih.govresearchgate.netresearchgate.netbrieflands.com
Anticoagulant/Antiplatelet Activity
Studies suggest that this compound may possess anticoagulant and antiplatelet properties. In vitro research has indicated that this compound can significantly suppress platelet aggregation. researchgate.netresearchgate.net This effect may be attributed to the inhibition of thromboxane (B8750289) A2 or the stimulation of platelet Ca2+. researchgate.netresearchgate.net For instance, (+)-α-pinene purified from Angelica sinensis demonstrated notable antiplatelet activity against aggregation induced by ADP, with an IC50 of 8.23 µg/mL. scielo.brscielo.br Essential oils containing this compound, such as those from Hedychium coronarium, have also shown antiplatelet activity against aggregation induced by collagen and ADP, with the activity potentially linked to their this compound content. scielo.brscielo.br
Gastroprotective and Anti-ulcerogenic Effects
This compound has demonstrated gastroprotective and anti-ulcerogenic effects in experimental models. Pretreatment with this compound has been shown to inhibit ethanol-induced gastric lesions in mice, reducing the gastric ulcer index. ivj.irresearchgate.netnih.gov This protective effect is comparable to that of ranitidine (B14927) in absolute ethanol-stimulated ulcers. encyclopedia.pubmdpi.com Studies in pylorus-ligated mice pre-treated with this compound showed a decrease in total acidity and reduced gastric juice volume. nih.gov this compound may also protect the gastric mucosa by increasing gastric wall mucus, thereby shielding it against acidity, bacterial colonization, and the mechanical force of proteolytic digestion. nih.gov While effective against ethanol-induced ulcers, this compound did not show a significant effect on indomethacin-induced ulcers in one study. nih.gov The gastroprotective effect of this compound appears to be associated with an increase in gastroprotective factors and a decrease in ulcerative factors. nih.gov
Research findings on the gastroprotective effects of this compound against ethanol-induced gastric lesions in mice:
| Pretreatment Group | Dose (mg/kg) | Gastric Mucosa Lesion Area (mm²) | Ulcer Inhibition (%) |
| Vehicle | - | 34.23 ± 4.68 | - |
| This compound | 10 | 17.58 ± 2.63 | ~50 |
| This compound | 30 | 19.21 ± 4.74 | ~44 |
| This compound | 100 | 19.81 ± 3.44 | ~42 |
| Ranitidine | 40 | 16.32 ± 3.89 | - |
Note: Data derived from research on ethanol-induced gastric ulcers in mice. nih.govmdpi.com
Cytoprotective Effects
This compound exhibits cytoprotective activities, helping to protect cells against damage induced by toxic substances and oxidative stress. researchgate.net In vitro studies using IEC-6 cells demonstrated that co-exposure with this compound significantly increased cell survival and the level of glutathione (GSH) following aspirin-induced toxicity. researchgate.netauctoresonline.orgnih.gov It also decreased levels of malondialdehyde (MDA) and total superoxide dismutase (SOD) activity, and the activity of Mn-SOD. researchgate.netnih.gov this compound was found to block the activation of p38 and JNK pathways in this context. researchgate.netnih.gov Furthermore, this compound has been shown to protect U373-MG human astrocytoma cells against H2O2-induced oxidative stress by maintaining morphology, cellular viability, and increasing levels of glutathione, glutathione reductase (GR), and GPX. mdpi.comtandfonline.commdpi.com It can enhance the protein expression of Nrf2-relating antioxidant and detoxifying enzymes such as CAT, SOD, GPx, GR, and HO-1, contributing to protection against oxidative stress. ivj.irtandfonline.com this compound has also shown potential in protecting bovine ovarian tissues cultured in vitro, improving follicular morphology and increasing mRNA levels for NRF2 and PRDX6, enzymes involved in antioxidant defense. researchgate.netmdpi.com
Anticonvulsant Activity
Research suggests that this compound may possess anticonvulsant properties. Ducrosia anethifolia essential oil, which contains this compound as a major constituent, and purified this compound have shown effects on pentylenetetrazole (PTZ)-induced seizures in rats. gums.ac.irscielo.br Both delayed the initiation time and reduced the duration of myoclonic and tonic-clonic seizures following PTZ injection. gums.ac.irscielo.br This anticonvulsant effect may be partly due to this compound's antioxidant properties and potential activation of GABAA receptors. gums.ac.irscielo.br Pretreatment with this compound significantly inhibited enzymatic changes related to oxidative stress induced by PTZ in animals. scielo.br A study combining aerobic exercise with this compound use in rats with PTZ-induced seizures showed a significant decrease in the delay of onset of seizures, tonic seizures, clonic seizures, clonic-tonic seizures, and the total duration of the seizure compared to the control group. gums.ac.ir
Hypoglycemic Activity
This compound has demonstrated hypoglycemic activity in studies using diabetic mice. Research indicates that this compound can significantly lower blood sugar levels in diabetic mice. actapharmsci.comresearchgate.netactapharmsci.com One study showed that this compound administered at a concentration of 0.5 mL/kg significantly reduced blood sugar and inflammation levels in diabetic mice. researchgate.net Significant levels of hypoglycemic activity were observed at the 2nd and 24th hours in diabetic mice treated with this compound. actapharmsci.comactapharmsci.com While showing hypoglycemic effects in diabetic models, this compound was found to increase fasting blood glucose levels in healthy mice at 1 and 2 hours. researchgate.net
Effects on Osteoblast Differentiation
Studies have investigated the effects of this compound on osteoblast differentiation, a crucial process in bone formation. This compound has been shown to enhance osteoblast differentiation, which has been confirmed by alkaline phosphatase and alizarin (B75676) red S staining in studies using MC3T3-E1 pre-osteoblasts. auctoresonline.orgd-nb.infonih.gov This effect might be related to the attenuation of tumor necrosis factor-alpha (TNFα) induction by this compound, which can lead to the inhibition of Smad1/5/9 phosphorylation and extracellular matrix mineralization. auctoresonline.orgd-nb.infonih.gov The addition of this compound to osteogenic medium has resulted in heightened expression of osteogenic markers, indicating improved differentiation and mineralization of osteoblasts. frontiersin.orgfrontiersin.org Furthermore, this compound appears to mitigate the inhibitory effects of TNFα on osteoblast differentiation. frontiersin.orgfrontiersin.org
Influence on Immune Cells (e.g., mast cells)
This compound has demonstrated effects on various immune cells, contributing to its anti-inflammatory and anti-allergic potential. Studies have investigated its influence on mast cells and macrophages, key players in immune responses.
Research indicates that this compound can inhibit the activation of human mast cells. This inhibition consequently affects downstream signaling pathways. Specifically, the activity of receptor-interacting protein 2 (RIP2), IkB kinase (IKK)-β, and nuclear factor kappa-B (NF-κB) was found to be increased after oral administration of this compound, while caspase-1 was inhibited nih.gov. These findings suggest this compound's potential as an anti-allergic compound by modulating mast cell-mediated reactions nih.govworldscientific.com. In rat peritoneal mast cells, this compound has also been shown to inhibit histamine (B1213489) release worldscientific.comkhorraman.ir.
Furthermore, this compound exhibits anti-inflammatory activity by influencing macrophages. In mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS), this compound significantly decreased the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as nitric oxide (NO) khorraman.irresearchgate.networldscientific.com. It also inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages khorraman.irresearchgate.networldscientific.com. The anti-inflammatory effects in macrophages are mediated through the suppression of mitogen-activated protein kinases (MAPKs) and the NF-κB pathway khorraman.irresearchgate.networldscientific.com. This compound treatment attenuated LPS-induced phosphorylation of ERK and JNK, although not p38, in mouse peritoneal macrophages khorraman.ir.
This compound has also shown effects on other immune cells, such as Natural Killer (NK) cells and T-cells. Studies have indicated that this compound can stimulate NK cells and enhance their ability to kill cancer cells, suggesting its potential in cancer immunotherapy researchgate.netmdpi.com. This effect is associated with increased expression of activation and cytotoxicity markers like CD56 and CD107a, and involves the ERK/AKT signaling pathway mdpi.com. Additionally, this compound may have an indirect antitumor effect by recruiting immune cells, including CD8+ T-cells and NK1.1+ cells, into tumors ashpublications.orgresearchgate.net.
The influence of this compound on immune cells is summarized in the table below:
| Immune Cell Type | Observed Effect(s) | Mechanism(s) Involved | Reference(s) |
| Human Mast Cells | Inhibition of activation; Inhibition of caspase-1; Increased activity of RIP2, IKK-β, and NF-κB (after oral administration) | Modulation of RIP2, IKK-β, NF-κB, and caspase-1 pathways | nih.govnih.gov |
| Rat Peritoneal Mast Cells | Inhibition of histamine release | Not explicitly detailed in snippet | worldscientific.comkhorraman.ir |
| Mouse Peritoneal Macrophages | Decreased production of IL-6, TNF-α, and NO; Inhibition of iNOS and COX-2 expression | Suppression of MAPKs (ERK, JNK) and NF-κB pathways | khorraman.irresearchgate.networldscientific.com |
| NK Cells | Stimulation and enhanced cytotoxicity; Increased expression of CD56 and CD107a | Activation of ERK/AKT signaling pathway | researchgate.netmdpi.com |
| CD8+ T-cells | Recruitment into tumors (indirect effect) | Not explicitly detailed in snippet | ashpublications.orgresearchgate.net |
| NK1.1+ cells | Recruitment into tumors (indirect effect) | Not explicitly detailed in snippet | ashpublications.orgresearchgate.net |
Impact on Inflammatory Bowel Disease (IBD)
This compound has shown potential therapeutic effects in the context of Inflammatory Bowel Disease (IBD), a group of chronic inflammatory conditions affecting the digestive tract, including Crohn's disease and ulcerative colitis (UC) nih.govtums.ac.ir.
Research suggests that this compound's anti-inflammatory properties contribute to its impact on IBD. It has been documented to play a significant role in inhibiting inflammatory pathways stimulated by interleukin-1 beta (IL-1β), a critical mediator of inflammation and tissue damage in UC brieflands.com. Targeting IL-1β or its receptors is considered a promising therapeutic strategy for UC brieflands.com. Animal studies have shown that this compound administration significantly moderated the elevation of IL-1β in the spinal cord induced by formalin injection brieflands.com.
Studies utilizing animal models of UC have investigated the effects of herbal medicines containing this compound brieflands.com. For instance, the essential oil of Cupressus arizonica fruits, where this compound was identified as a major constituent (71.92%), demonstrated therapeutic effects in an animal model of UC tums.ac.ir. The essential oil at a dose of 0.5 mg/kg showed significant effects on UC in rats, with marked improvement in intestinal tissue damage tums.ac.ir. This effect is potentially related to the presence of terpene compounds like this compound tums.ac.ir.
Clinical evidence regarding this compound's direct impact on human IBD is limited, though some studies involving substances rich in this compound have been conducted. Mastic gum, derived from Pistacia lentiscus and containing this compound as a principal component (79%), has been evaluated in clinical trials for IBD brieflands.com. A randomized, placebo-controlled study investigated the impact of this compound as an adjunctive treatment for UC brieflands.comscilit.com. While this study found no significant differences in inflammatory markers like ESR and CRP levels between the this compound and placebo groups, it reported a significant improvement in the quality of life (QoL) for patients in the this compound group brieflands.com. Specific aspects of QoL that showed improvement included a reduction in the scores for days feeling tired, days feeling generally unwell, days experiencing abdominal pain, and days needing to rush to the toilet brieflands.com.
The potential mechanisms underlying this compound's effects on IBD are thought to involve the modulation of inflammatory signaling pathways, such as the inhibition of NF-κB, and potentially antioxidant activities nih.govtums.ac.irreleaf.co.uk.
The impact of this compound on IBD is summarized in the table below:
| Condition/Model | Observed Effect(s) | Mechanism(s) Involved | Reference(s) |
| Ulcerative Colitis (Animal Model) | Therapeutic effects; Reduced intestinal tissue damage | Inhibition of inflammatory pathways (e.g., IL-1β); Potential antioxidant activity | tums.ac.irbrieflands.com |
| Ulcerative Colitis (Human, Adjunctive Therapy) | Improved Quality of Life (reduced fatigue, general malaise, abdominal pain, urgency) | Not explicitly detailed in snippet, likely related to anti-inflammatory effects | brieflands.com |
| IL-1β-stimulated inflammatory pathways | Inhibition | Direct inhibition of pathways | brieflands.com |
Analytical and Methodological Approaches in Alpha Pinene Research
Chromatographic Techniques for Identification and Quantification (e.g., GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and quantification of α-pinene in complex mixtures, such as essential oils and biological matrices. This method combines the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. In GC, volatile compounds like α-pinene are vaporized and separated based on their boiling points and affinity for the stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.
The identification of α-pinene is achieved by comparing its retention time and mass spectrum with those of a known standard and by matching the spectrum against established libraries like NIST. The mass spectrum of α-pinene typically shows a molecular ion peak (M+) at m/z 136, corresponding to its molecular weight, along with other characteristic fragment ions.
For quantitative analysis, validated GC-MS methods are essential. Such methods have been developed for the determination of α-pinene in various biological samples, including rodent blood and mammary glands. These assays often utilize a headspace sampling technique, where the volatile α-pinene is sampled from the space above the biological matrix in a sealed vial, which simplifies sample preparation. The method is validated for parameters including linearity, precision, accuracy, and stability to ensure reliable and reproducible results. For instance, a validated headspace GC-MS method for α-pinene in rodent blood has been established, demonstrating its suitability for toxicokinetic and toxicology studies. Similarly, GC-MS methods are routinely used for the quantification of α-pinene in pharmaceutical dosage forms containing essential oils.
Spectroscopic Methods (e.g., ATR-FTIR)
Spectroscopic methods, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, are valuable tools for the structural characterization of α-pinene. FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations of the molecular bonds. Each type of bond vibrates at a characteristic frequency, resulting in an IR spectrum that provides information about the functional groups present in the molecule.
The ATR-FTIR spectrum of α-pinene displays specific absorption bands corresponding to its unique bicyclic structure. Key vibrational frequencies include:
=C-H stretching: A peak observed around 3070 cm⁻¹ is characteristic of the stretching vibration of the hydrogen atom attached to the double bond within the molecule. researchgate.net
C-H stretching: Asymmetric and symmetric stretching vibrations for the methyl (CH₃) and methylene (B1212753) (CH₂) groups are found in the region between 2820 and 2980 cm⁻¹. researchgate.net
C-H bending: Bending vibrations for the C-H bonds of the methyl and methylene groups typically appear around 1371 and 1442 cm⁻¹. researchgate.net
These spectral features allow for the rapid identification of α-pinene and can be used to distinguish it from other terpenes. nih.gov FTIR spectroscopy is particularly useful for analyzing pure samples or major components in a mixture and can be employed to monitor chemical reactions involving α-pinene, such as oxidation, by observing the appearance or disappearance of specific functional group peaks. nih.gov
In Vitro Assays for Biological Activity
In vitro cell culture models are fundamental in elucidating the biological activities of α-pinene at the cellular level. Various cell lines are employed to investigate its potential anti-inflammatory, anticancer, and cytoprotective effects.
Macrophage Cell Lines: Studies using mouse peritoneal macrophages and cell lines like RAW 264.7 have demonstrated the anti-inflammatory properties of α-pinene. wikipedia.orgnih.gov In lipopolysaccharide (LPS)-stimulated macrophages, α-pinene has been shown to significantly decrease the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). wikipedia.org It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. wikipedia.org These effects are mediated, in part, through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. wikipedia.orgnih.gov
Cancer Cell Lines: The anticancer potential of α-pinene has been documented across a range of cancer cell lines. It exhibits cytotoxic and anti-proliferative effects against human hepatocellular carcinoma (BEL-7402), prostate cancer (PC-3, DU145), and ovarian cancer (PA-1) cells, among others. Research indicates that α-pinene can induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase, thereby inhibiting tumor cell growth. For instance, in BEL-7402 cells, α-pinene was found to inhibit proliferation by arresting the cell cycle and downregulating Cdc25C mRNA and protein expression.
Chondrocytes: Human chondrocyte cell cultures have been used to explore the potential of α-pinene in the context of osteoarthritis. Studies have shown that (+)-α-pinene can exert anti-inflammatory and chondroprotective effects. It inhibits inflammatory and catabolic pathways induced by interleukin-1 beta (IL-1β), a key cytokine in osteoarthritis pathogenesis. Specifically, α-pinene was found to inhibit NF-κB activation and the expression of iNOS and matrix metalloproteinases (MMPs), which are enzymes responsible for cartilage degradation.
Keratinocytes: The protective effects of α-pinene against skin damage have been investigated using human epidermal keratinocytes (HaCaT cells). Research has demonstrated that α-pinene can protect these cells from damage induced by ultraviolet-A (UVA) radiation. Pretreatment with α-pinene was shown to prevent UVA-induced cytotoxicity, reduce the generation of reactive oxygen species (ROS), and inhibit DNA damage. It also modulates the expression of inflammatory mediators like NF-κB, TNF-α, and IL-6 in keratinocytes exposed to UVA.
Enzyme activity assays are crucial for determining the specific molecular targets of α-pinene. Research has particularly focused on its interaction with enzymes relevant to neurodegenerative diseases.
Acetylcholinesterase (AChE): The inhibitory effect of α-pinene on acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine (B1216132), has been investigated using colorimetric methods, such as the Ellman method. Multiple studies have identified both (+)- and (-)-α-pinene as potent inhibitors of AChE. nih.gov This inhibition is significant as the loss of cholinergic function is a key feature of Alzheimer's disease. The mechanism of inhibition by α-pinene has been described as uncompetitive. nih.gov Its ability to inhibit AChE suggests a potential role in modulating cholinergic neurotransmission.
Choline (B1196258) Acetyltransferase (ChAT): Choline acetyltransferase is the enzyme responsible for the synthesis of acetylcholine. While direct in vitro enzymatic assays on the effect of α-pinene on ChAT activity are not extensively reported in the available literature, in vivo studies provide some insight. Research in animal models has shown that systemic administration of α-pinene can enhance the mRNA expression of choline acetyltransferase in the cerebral cortex. researchgate.net This suggests that α-pinene may indirectly support cholinergic function by promoting the synthesis of this key enzyme, although further direct enzymatic studies are needed to confirm this effect.
A variety of assays are used to evaluate the antioxidant and cytoprotective effects of α-pinene by measuring its impact on markers of oxidative stress.
DPPH and FRAP Assays: The free radical scavenging ability of α-pinene is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical. The FRAP assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. Studies have demonstrated that α-pinene possesses notable antioxidant activity in both DPPH and FRAP tests, confirming its capacity to neutralize free radicals and reduce oxidants.
Malondialdehyde (MDA): Malondialdehyde is a major product of lipid peroxidation and a key marker of oxidative damage to cell membranes. Assays measuring MDA levels, often involving its reaction with thiobarbituric acid (TBA), are used to quantify this damage. In various cell and animal models, α-pinene has been shown to significantly decrease elevated MDA levels induced by toxins or oxidative insults, indicating its protective effect against lipid peroxidation.
Glutathione (B108866) (GSH), Superoxide (B77818) Dismutase (SOD), and Catalase (CAT): The effect of α-pinene on the endogenous antioxidant defense system is evaluated by measuring the levels of reduced glutathione (GSH) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). GSH is a critical non-enzymatic antioxidant, while SOD converts superoxide radicals to hydrogen peroxide, and CAT subsequently decomposes hydrogen peroxide into water and oxygen. nih.gov Studies have shown that under conditions of oxidative stress, α-pinene treatment can counteract the depletion of GSH and restore the diminished activities of SOD and CAT, thereby strengthening the cellular antioxidant defense system.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds like α-pinene. The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals, which can be solubilized and quantified spectrophotometrically.
In cancer research, the MTT assay is employed to determine the anti-proliferative and cytotoxic effects of α-pinene. Studies on various cancer cell lines, including human hepatocellular carcinoma (BEL-7402), prostate cancer (DU145, PC-3), and ovarian cancer (PA-1), have used this assay to show that α-pinene inhibits cell growth in a dose-dependent manner. The results are often used to calculate the IC₅₀ value, which is the concentration of α-pinene required to inhibit the growth of 50% of the cell population.
Conversely, the MTT assay is also used to demonstrate the cytoprotective effects of α-pinene. For example, in studies with human keratinocytes (HaCaT cells), the MTT assay has shown that pretreating the cells with α-pinene can protect them from the cytotoxic effects of UVA radiation. Similarly, it has been used to show that α-pinene can protect intestinal epithelial cells (IEC-6) from aspirin-induced cytotoxicity. In these contexts, an increase in cell viability compared to the toxin-treated control group indicates a protective effect.
Cell Cycle Analysis (e.g., flow cytometry)
Flow cytometry is a cornerstone technique in alpha-pinene (B124742) research for investigating its effects on cell proliferation and division. This method allows for the rapid analysis of individual cells as they pass through a laser beam, providing detailed information on cell cycle distribution. In studies involving cancer cell lines, flow cytometry, often coupled with propidium (B1200493) iodide (PI) staining, is used to quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Research has consistently shown that this compound can induce cell cycle arrest, particularly at the G2/M checkpoint, thereby inhibiting the proliferation of cancer cells. waocp.orgnih.gov For instance, in human hepatoma BEL-7402 cells, treatment with this compound led to a significant increase in the percentage of cells in the G2/M phase, rising from 7.7% in the control group to 23.1% after 72 hours. waocp.org Similarly, studies on human ovarian cancer PA-1 cells and human colon cancer HT-29 cells demonstrated that this compound treatment results in G2/M phase arrest. nih.govresearchgate.net This blockage of the cell cycle progression from the G2 to the M phase is a key mechanism behind its anti-proliferative effects. nih.govnih.gov The analysis is performed by collecting treated cells, staining them with PI to measure DNA content, and then subjecting them to flow cytometry, where thousands of cells can be analyzed to generate distribution profiles. nih.govresearchgate.net
Table 1: Effect of α-Pinene on Cell Cycle Distribution in Various Cancer Cell Lines This table is interactive. Click on the headers to sort the data.
| Cell Line | Method | Key Finding | Reference |
|---|---|---|---|
| Human hepatoma (BEL-7402) | Flow cytometry with PI staining | Induced G2/M phase arrest in a time-dependent manner. | waocp.org |
| Human ovarian cancer (PA-1) | Flow cytometry with PI staining | Inhibited cell cycle progression from G2 to M phase. | nih.govnih.gov |
| Human colon cancer (HT-29) | Flow cytometry (fluorescence-activated cell sorting) | Induced G2/M phase arrest, inhibiting cell proliferation and DNA synthesis. | researchgate.net |
Gene Expression Analysis (e.g., qRT-PCR, RNA-seq)
Gene expression analysis provides critical insights into the molecular mechanisms underlying the biological activities of this compound. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and RNA sequencing (RNA-seq) are employed to measure the changes in messenger RNA (mRNA) levels of specific genes in response to this compound treatment.
In the context of photoaging, qRT-PCR has been used to determine the mRNA expression of matrix metalloproteinases (MMPs) in mouse skin. Studies have shown that this compound pretreatment can inhibit the UVA-induced mRNA expression of MMP-9 and MMP-13, which are enzymes involved in the degradation of collagen and other extracellular matrix proteins. nih.gov In cancer research, gene expression analysis of HT-29 colon cancer cells revealed that this compound upregulates pro-apoptotic genes like Bax and caspase-3, while downregulating the anti-apoptotic gene Bcl-2. researchgate.net Furthermore, it was observed to reduce the gene expression of PI3K and Akt, key components of a signaling pathway involved in cell survival and proliferation. researchgate.net RNA-seq offers a more comprehensive approach, allowing for the analysis of the entire transcriptome. This technique has been used to identify terpene synthase (TPS) genes that may be critically involved in the biosynthesis and regulation of this compound in plants like Liquidambar formosana. nih.gov The reliability of RNA-seq data is often validated using qRT-PCR. nih.gov
Table 2: Selected Gene Expression Changes Induced by α-Pinene This table is interactive. You can filter the data by entering keywords in the search box.
| Model System | Analysis Method | Target Genes | Observed Effect | Reference |
|---|---|---|---|---|
| UVA-irradiated mouse skin | qRT-PCR | MMP-9, MMP-13 | Inhibition of mRNA expression | nih.gov |
| Human colon cancer cells (HT-29) | Real-time PCR | Bax, Caspase-3 | Upregulation | researchgate.net |
| Human colon cancer cells (HT-29) | Real-time PCR | Bcl-2, PI3K, Akt | Downregulation | researchgate.net |
| Bovine ovarian tissues | Real-time PCR | NRF2, PRDX6 | Increased mRNA expression | nih.gov |
| Liquidambar formosana leaves | RNA-seq, qRT-PCR | LfTPS1, LfTPS2, LfTPS4, LfTPS5 | Identified as candidate genes for α-pinene biosynthesis | nih.gov |
Immunoblotting and Protein Analysis
Immunoblotting, commonly known as Western blotting, is a widely used analytical technique to detect and quantify specific proteins in a sample. youtube.comresearchgate.net This method is crucial in this compound research to confirm whether changes in gene expression translate to corresponding changes at the protein level and to investigate the compound's impact on signaling pathways.
The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific primary antibodies to bind to the target protein. youtube.comorigene.com A secondary antibody, conjugated to an enzyme, then binds to the primary antibody, allowing for detection through methods like chemiluminescence. youtube.com Research on this compound's effects on cancer cells has utilized Western blotting to analyze key regulatory proteins. For example, in hepatoma BEL-7402 cells, this compound treatment was shown to downregulate the protein expression of Cdc25C, CDK1, and CyclinB1, which are critical for the G2/M transition, corroborating the findings from cell cycle analysis. waocp.orgresearchgate.net In studies on photoaging, immunoblotting confirmed that this compound inhibited the UVA-induced activation of inflammatory proteins such as TNF-α, IL-6, and COX-2, as well as apoptotic mediators like Bax and caspase-3. nih.gov Similarly, in colon cancer cells, it was shown to reduce the protein levels of PI3K and Akt. researchgate.net
Table 3: Protein Expression Analysis in α-Pinene Research via Immunoblotting This table is interactive. Click on a row to highlight it.
| Model System | Target Proteins | Observed Effect | Reference |
|---|---|---|---|
| Human hepatoma cells (BEL-7402) | Cdc25C, CDK1, CyclinB1 | Downregulation | waocp.orgresearchgate.net |
| UVA-irradiated mouse skin | TNF-α, IL-6, COX-2, NF-κB p65 | Inhibition of activation/expression | nih.gov |
| UVA-irradiated mouse skin | Bax, Caspase-3, Caspase-9 | Inhibition of expression | nih.gov |
| Human colon cancer cells (HT-29) | PI3K, Akt | Reduction in protein levels | researchgate.net |
Antimicrobial Susceptibility Testing (e.g., broth microdilution)
To evaluate the antimicrobial properties of this compound, standardized susceptibility testing methods are employed. The broth microdilution method is a common and reliable technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. nih.gov The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of a microorganism after a specific incubation period.
In this method, serial dilutions of this compound are prepared in a liquid growth medium in 96-well microtiter plates. nih.gov Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for turbidity, or a colorimetric indicator may be used to assess microbial growth. The lowest concentration of this compound showing no visible growth is recorded as the MIC. This method has been used to test this compound against a variety of bacterial strains. sciforum.net For example, (+)-α-pinene showed significant antibacterial activity against E. coli with an MIC of 512 μg/mL, but no significant inhibition against S. aureus and P. aeruginosa at concentrations up to 1024 μg/mL. nih.gov Other studies found that positive enantiomers of this compound exhibited microbicidal activity against various fungi and bacteria with MICs ranging from 117 to 4,150 µg/mL. nih.govresearchgate.net The broth microdilution method is also used in "checkerboard" assays to assess the synergistic effects of this compound when combined with conventional antibiotics. nih.gov
Table 4: Minimum Inhibitory Concentration (MIC) of α-Pinene Against Various Microorganisms This table is interactive. Use the search box to filter by microorganism or enantiomer.
| Microorganism | Enantiomer | Method | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Escherichia coli | (+)-α-pinene | Broth microdilution | 512 | nih.gov |
| Staphylococcus aureus | (+)-α-pinene | Broth microdilution | ≥ 1024 | nih.gov |
| Pseudomonas aeruginosa | (+)-α-pinene | Broth microdilution | ≥ 1024 | nih.gov |
| Methicillin-resistant S. aureus (MRSA) | (+)-α-pinene | Broth microdilution | 117 - 4,150 (range) | nih.govresearchgate.net |
| Candida species | (+)-α-pinene | Broth microdilution | 117 - 4,150 (range) | nih.govresearchgate.net |
| Cryptococcus neoformans | (+)-α-pinene | Broth microdilution | 117 - 4,150 (range) | nih.gov |
In Vivo Animal Models
Rodent Models for Neurological Conditions (e.g., ischemia, Alzheimer's, Parkinson's, schizophrenia)
Rodent models are indispensable for studying the neuroprotective potential of this compound in complex neurological disorders. These models aim to replicate specific pathological features of human diseases, allowing for the evaluation of therapeutic interventions.
A notable example is the ketamine-induced mouse model of schizophrenia. nih.govnih.gov Repeated administration of ketamine, an NMDA receptor antagonist, induces behavioral and neurochemical changes in mice that mimic symptoms of schizophrenia, such as cognitive deficits and oxidative stress. nih.gov In this model, treatment with this compound has been shown to effectively mitigate oxidative damage by increasing levels of glutathione (GSH) and the activity of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD), while reducing malondialdehyde (MDA) levels. nih.gov Concurrently, this compound treatment improved cognitive deficits and reduced depressive and anxiety-like behaviors in these mice. nih.govnih.gov Research in an Alzheimer's disease model has also demonstrated that this compound treatment can increase GSH levels and decrease MDA levels in the brain. nih.gov Furthermore, its antioxidant and anti-inflammatory functions have been shown to exert a neuroprotective effect in a rat model of ischemic stroke. nih.gov
Table 5: Effects of α-Pinene in Rodent Models of Neurological Conditions This table is interactive. Click on the headers to sort the data.
| Neurological Condition Model | Animal | Key Findings | Reference |
|---|---|---|---|
| Schizophrenia (Ketamine-induced) | Mouse | Mitigated oxidative damage, improved cognitive deficits, reduced depressive and anxiogenic-like behaviors. | nih.govnih.gov |
| Schizophrenia (Ketamine-induced) | Mouse | Increased GSH, CAT, SOD; decreased MDA levels in the brain. | nih.gov |
| Alzheimer's Disease | Rodent | Increased GSH levels and decreased MDA levels in the brain. | nih.gov |
| Ischemic Stroke | Rat | Exerted neuroprotective effects due to antioxidant and anti-inflammatory functions. | nih.gov |
Inflammation Models (e.g., carrageenan-induced paw edema, Imiquimod-induced psoriasis)
In vivo inflammation models are crucial for assessing the anti-inflammatory activity of this compound. These models simulate acute or chronic inflammatory responses in animals, providing a platform to evaluate the efficacy of potential anti-inflammatory agents.
The carrageenan-induced paw edema model is a classic, widely used method for screening acute anti-inflammatory drugs. researchgate.netmdpi.com Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a reproducible inflammatory response characterized by swelling (edema). mdpi.com The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling over time compared to a control group. In this model, this compound has demonstrated significant anti-inflammatory potential, with one study reporting a maximum inhibition of edema of 85.6% after 3 hours, an effect comparable to the standard anti-inflammatory drug indomethacin (B1671933). researchgate.net
For modeling chronic inflammatory skin conditions, the imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is frequently used. nih.govnih.gov Daily topical application of IMQ cream on mouse skin leads to the development of lesions that mimic human psoriasis, including redness, scaling, and skin thickening, as well as systemic inflammation. nih.govnih.gov Studies using this model have shown that this compound, particularly when delivered via lipid nanoparticles, can effectively alleviate skin damage. nih.govdoaj.org It has been found to decrease the levels of psoriasis-related proteins like nuclear factor kappa-B (NF-κB) and inflammatory cytokines such as interleukin-17 (IL-17) and interleukin-23 (IL-23). nih.govdoaj.org
Table 6: Anti-inflammatory Effects of α-Pinene in In Vivo Models This table is interactive. You can filter the data by entering keywords in the search box.
| Inflammation Model | Animal | Key Findings | Reference |
|---|---|---|---|
| Carrageenan-induced paw edema | Rat | Exhibited maximum edema inhibition of 85.6% after 3 hours. | researchgate.net |
| Imiquimod (IMQ)-induced psoriasis | Mouse | Alleviated skin damage and reduced splenomegaly. | nih.gov |
| Imiquimod (IMQ)-induced psoriasis | Mouse | Decreased levels of NF-κB, IL-17, and IL-23. | nih.govdoaj.org |
| Lipopolysaccharide-induced inflammation | Mouse | Reduced expression of inflammation-related factors in THP-1 cells and auricular swelling in mice. | nih.gov |
Cancer Xenograft Models
In the study of this compound's potential as an anticancer agent, cancer xenograft models are crucial for evaluating its efficacy in vivo. These models involve the transplantation of human tumor cells into immunocompromised animal models, typically mice, to observe the effect of a compound on tumor growth and progression.
Research has demonstrated the inhibitory effects of this compound on various cancer cell lines in xenograft models. For instance, in a study involving human hepatoma BEL-7402 cells, this compound was shown to significantly inhibit tumor growth in mice. researchgate.net Similarly, its efficacy has been observed against human prostate cancer cells (PC-3 and DU145) in a xenograft model, where it not only suppressed tumor progression but also induced apoptosis, or programmed cell death, within the tumor tissue. karger.comnih.govkarger.com The reduction in tumor cell proliferation in these models is often confirmed by the decreased expression of markers such as Ki67 and proliferating cell nuclear antigen (PCNA). karger.comnih.govkarger.com
Further studies have explored the impact of this compound on other cancer types. In a mouse model of T-cell tumors using EL-4 Luc cells, administration of this compound suppressed tumor cell growth. nih.gov Additionally, it has been found to inhibit the growth of CT-26 colon cancer allografts in BALB/c mice. mdpi.com The mechanisms underlying these effects are multifaceted, with evidence pointing towards the induction of apoptosis and cell cycle arrest at the G2/M phase. mdpi.comnih.govnih.gov
Table 1: Summary of this compound's Effects in Cancer Xenograft Models
| Cancer Cell Line | Animal Model | Key Findings |
|---|---|---|
| BEL-7402 (Hepatoma) | Mice | Inhibited tumor growth by 69.1%. researchgate.net |
| PC-3 (Prostate Cancer) | Nude Mice | Significantly inhibited tumor progression; induced apoptosis. karger.comnih.govkarger.com |
| CT-26 (Colon Cancer) | BALB/c Mice | Inhibited tumor growth; inhibition ratio of 42.83%. mdpi.com |
| EL-4 Luc (T-cell Tumor) | C57BL/6J Mice | Suppressed tumor cell growth. nih.gov |
Studies on Anxiety and Depression-like Behaviors
The potential anxiolytic and antidepressant-like effects of this compound have been investigated in various rodent models. These studies are essential for understanding the neuropharmacological properties of this monoterpene.
Inhalation of this compound has been shown to decrease anxiety-like behaviors in mice, as observed in the elevated plus maze test. nih.gov Following exposure, this compound has been detected in the hippocampus, pre-frontal cortex, and hypothalamus, brain regions critically involved in the regulation of mood and emotion. nih.gov Research on essential oils rich in this compound has also reported reductions in anxiety-like behavior. nih.gov
Regarding depression-like behaviors, studies have utilized the forced swim test, a common model for assessing potential antidepressant effects. In some studies, essential oils containing beta-pinene (B31000), a stereoisomer of this compound, have been shown to increase mobility in the forced swim test, an effect that was comparable to or even greater than that of the conventional antidepressant imipramine. nih.gov Furthermore, prolonged treatment with this compound has been observed to improve depressive-like behavior in a rat model of innate treatment-resistant depression. nih.gov
Analgesia Models
The analgesic, or pain-relieving, properties of this compound have been evaluated in several preclinical pain models. These studies aim to elucidate the compound's potential for managing different types of pain.
In models of inflammatory pain, such as those induced by carrageenan or complete Freund's adjuvant, orally administered this compound has been shown to provide analgesia in mice. nih.gov It has also demonstrated efficacy in reducing pain associated with migraines, potentially through its influence on inflammation and vasoactive modulators. nih.gov
Furthermore, in a rodent model of neuropathic pain involving partial ligation of the sciatic nerve, repeated treatment with this compound prevented mechanical sensitization. nih.gov Its effectiveness in this model was found to be comparable to established anti-inflammatory drugs used for neuropathic pain. nih.gov The writhing test and the plantar test in rats have also been used to demonstrate the analgesic effects of this compound, where it was able to decrease visceral pain and pain caused by heat, respectively. yums.ac.ir
Metabolic Studies (e.g., hypoglycemic activity)
The influence of this compound on metabolic parameters, particularly its hypoglycemic (blood sugar-lowering) activity, has been a subject of investigation. These studies are pertinent to understanding its potential role in metabolic regulation.
In alloxan-induced diabetic mice, this compound has been shown to significantly decrease fasting blood glucose levels. actapharmsci.comresearchgate.net Further studies in diabetic rats have corroborated these findings, demonstrating that this compound can lead to a significant decrease in blood glucose levels. sid.ir The proposed mechanisms for this antihyperglycemic effect include an increase in insulin (B600854) levels and improved glucose utilization by cells. mdpi.com
Beyond its effects on glucose, research has also indicated that this compound can favorably modulate lipid profiles in diabetic rats. sid.ir This includes a reduction in triglyceride, total cholesterol, very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) levels, alongside an increase in high-density lipoprotein (HDL) levels. sid.ir Some studies also suggest that this compound can enhance the expression of the insulin-sensitive glucose transporter type 4 (GLUT4) in skeletal muscle cells, which would facilitate greater glucose uptake from the blood. mdpi.com
Table 2: Effects of this compound on Metabolic Parameters in Diabetic Animal Models
| Animal Model | Parameter Measured | Observed Effect |
|---|---|---|
| Alloxan-induced diabetic mice | Fasting blood glucose | Significant decrease. actapharmsci.comresearchgate.net |
| Diabetic rats | Blood glucose | Significant decrease. sid.ir |
| Diabetic rats | Triglyceride (TG) | Significant decrease. sid.ir |
| Diabetic rats | Total Cholesterol | Significant decrease. sid.ir |
| Diabetic rats | VLDL & LDL | Significant decrease. sid.ir |
| Diabetic rats | HDL | Significant increase. sid.ir |
Behavioral Assessments (e.g., forced swim test, open field test)
Behavioral assessments are critical in preclinical research to characterize the psychoactive properties of compounds like this compound. The forced swim test and the open field test are two of the most commonly employed assays in this regard.
The forced swim test is primarily used to screen for potential antidepressant effects. As mentioned previously, beta-pinene has been shown to increase mobility in this test, suggesting an antidepressant-like effect. nih.gov Two weeks of treatment with this compound also improved performance in the forced swim test in a rat model of depression. nih.gov
The open field test is utilized to assess locomotor activity, exploration, and anxiety-like behavior. While some compounds may cause a reduction in activity in the open field test, this compound has been shown to improve locomotor activity in a rat model of Huntington's disease. nih.govresearchgate.net In studies on early postnatal hypoxia in rats, this compound was also observed to significantly increase movement velocity in the open field test. nih.gov
Computational Approaches
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound research, these studies are instrumental in identifying potential protein targets and elucidating the molecular basis of its observed biological activities.
Molecular docking analyses have been employed to investigate the anticancer potential of this compound. For instance, docking studies have shown that this compound can interact favorably with the Testis-specific protein on Y chromosome (TSPY), suggesting a potential mechanism for its role in inhibiting testicular cancer. brieflands.com The interaction is characterized by intermolecular hydrogen bonds and stacking interactions. brieflands.com
In the realm of antifungal research, molecular docking has been used to predict the interaction of this compound with key fungal enzymes. Results have indicated strong binding affinities for thymidylate synthase and δ-14-sterol reductase in Candida albicans, suggesting these as potential targets for its antifungal activity. mdpi.comnih.gov
Furthermore, computational studies have explored the binding of this compound to human cytochrome P450 enzymes, which are crucial for drug metabolism. A combined biophysical and structural analysis revealed high-affinity binding of (+)-α-pinene to cytochrome P450 2B6. nih.govnih.gov The formation of this complex was found to have a significant enthalpic component, highlighting the specific thermodynamic profile of this interaction. nih.govnih.gov
Table 3: Selected Molecular Docking Studies of this compound
| Protein Target | Organism/System | Predicted Interaction/Finding |
|---|---|---|
| Testis-specific protein on Y chromosome (TSPY) | Human (in silico) | Good docking interaction, suggesting a role in inhibiting testicular cancer. brieflands.com |
| Thymidylate synthase | Candida albicans | Best molecular interaction with a binding energy of -52 kcal mol⁻¹. mdpi.comnih.gov |
| δ-14-sterol reductase | Candida albicans | Favorable interaction with a binding energy of -44 kcal mol⁻¹. mdpi.comnih.gov |
| Cytochrome P450 2B6 | Human | High-affinity binding with a significant enthalpic component. nih.govnih.gov |
Transcriptomic Profiling
Transcriptomic profiling has emerged as a powerful tool to elucidate the molecular mechanisms underlying the biological effects of this compound. This high-throughput method allows for a comprehensive analysis of gene expression changes in an organism or specific tissues in response to this compound exposure. By identifying differentially expressed genes (DEGs), researchers can uncover the key signaling pathways and cellular processes modulated by this monoterpene.
In a study on the pinewood nematode Bursaphelenchus xylophilus, a comparative transcriptomic analysis was conducted to understand its defense mechanisms against host-derived this compound. The results revealed that genes involved in detoxification, transport, and receptor activities were differentially expressed when the nematodes were exposed to varying concentrations of this compound. mdpi.com This suggests that the nematode actively responds to this compound by upregulating genes that help in its metabolism and removal, as well as altering signaling pathways to cope with the stress induced by the compound.
Another transcriptomic study focused on Liquidambar formosana leaves aimed to understand the biosynthesis of this compound and beta-pinene. By comparing plants with high and low contents of these monoterpenes, researchers identified 1202 DEGs, with 689 being upregulated and 513 downregulated in the high-content group. dovepress.com Key genes in the terpenoid biosynthesis pathway, such as DXR, HDS, and TPS, were identified as major regulators. dovepress.com Specifically, certain terpene synthase (TPS) genes were found to be critically involved in the biosynthesis of this compound. dovepress.com
Similarly, a transcriptomic analysis of Masson pine (Pinus massoniana) identified candidate genes related to oleoresin yield, of which this compound is a major component. The study found that the gene encoding for (-)-alpha/beta-pinene synthase was up-regulated in high oleoresin-yielding trees. plos.org These transcriptomic studies provide valuable insights into the genetic regulation of this compound biosynthesis and the molecular responses of organisms to this compound.
| Organism | Experimental Context | Key Findings | Differentially Expressed Genes (DEGs) of Note |
|---|---|---|---|
| Liquidambar formosana | Comparison of high and low α-pinene content leaves | 1202 DEGs (689 up-regulated, 513 down-regulated) in high-content group. dovepress.com | DXR, HDS, TPS (specifically LfTPS1, LfTPS2, LfTPS4, LfTPS5) dovepress.com |
| Bursaphelenchus xylophilus (Pinewood Nematode) | Response to α-pinene exposure | DEGs related to detoxification, transport, and receptor activities. mdpi.com | Genes encoding oxidoreductase, membrane ion channels, and transport proteins mdpi.com |
| Pinus massoniana (Masson Pine) | Comparison of high and low oleoresin-yielding trees | 649 DEGs identified between high and low yield genotypes. plos.org | (-)-alpha/beta-pinene synthase (up-regulated in high-yield) plos.org |
Nanotechnology in this compound Delivery
The inherent volatility and poor water solubility of this compound present significant challenges for its practical application. nih.gov Nanotechnology offers promising solutions to overcome these limitations by encapsulating this compound in various nanocarriers. These delivery systems can enhance its stability, improve its dispersibility in aqueous media, and provide controlled release, thereby increasing its efficacy.
Nanoemulsion Formulation
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm. They are kinetically stable systems that can encapsulate lipophilic compounds like this compound, enhancing their solubility and bioavailability.
The formulation of an this compound nanoemulsion (APNE) has been shown to improve its therapeutic efficacy. For instance, one study reported the successful formulation of APNE with potent anti-proliferative activity against melanoma and breast cancer cell lines. semanticscholar.org The nanoemulsion formulation significantly enhanced the potency of this compound, as indicated by lower IC50 values compared to the free compound. semanticscholar.orgresearchgate.net
The physical characteristics of nanoemulsions, such as droplet size and zeta potential, are crucial for their stability and performance. Zeta potential is a measure of the surface charge of the nanoparticles, and a higher absolute value generally indicates greater stability due to electrostatic repulsion between particles. The composition of the nanoemulsion, including the type and concentration of surfactant, plays a critical role in determining these properties. For example, in one study, different ratios of Polysorbate 80 were used to optimize the formulation of an this compound nanoemulsion. dovepress.com
| Formulation Code | Key Components | Droplet Size (nm) | Zeta Potential (mV) | Key Finding |
|---|---|---|---|---|
| APNE | α-pinene, Tween 80, Water | Not specified | Not specified | IC50 of 106.19 µg/mL on A-375 melanoma cells, compared to 264.20 µg/mL for free α-pinene. semanticscholar.orgresearchgate.net |
| αNE3 | α-pinene, Polysorbate 80, Water (1:7:32 mass ratio) | Not specified | -11 ± 1 | Selected as an optimized formulation for nanoemulsion gel preparation. dovepress.com |
| ALP-SNEDDS | α-pinene, Anise oil, Tween 80, Transcutol-HP | Consistent with dilution | Mean negative potential increased with dilution | Optimized self-nanoemulsifying drug delivery system for improved bioavailability. nih.govresearchgate.net |
Lipid Nanoparticle Delivery Systems
Lipid nanoparticles, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are another effective approach for the delivery of this compound. These carriers are composed of biodegradable and biocompatible lipids, making them a safe option for various applications. Encapsulating this compound in lipid nanoparticles can protect it from degradation, control its release, and improve its stability. nih.gov
The development of this compound-loaded SLNs has been optimized using experimental factorial design to achieve desired physicochemical properties. nih.gov Key parameters such as mean particle size (Z-Ave), polydispersity index (PDI), and zeta potential (ZP) are carefully controlled by adjusting the ratio of lipid and surfactant. nih.gov For instance, an optimal SLN formulation was developed using Imwitor® 900K as the solid lipid and Poloxamer 188 as the surfactant, resulting in nanoparticles with a mean size of 136.7 nm and a PDI of 0.170. nih.gov
Lipid nanoparticles have been shown to enhance the stability and water solubility of this compound. frontiersin.org One study successfully fabricated this compound lipid nanoparticles (APLNs) with an average size of approximately 200 nm and a zeta potential below -30 mV, indicating good stability. frontiersin.org These APLNs demonstrated enhanced pharmacological effects compared to free this compound. frontiersin.org Another approach involves the use of liposomes, which are vesicular structures composed of lipid bilayers. This compound has been successfully encapsulated in conventional liposomes (CLs) and drug-in-cyclodextrin-in-liposomes (DCLs), with high encapsulation efficiencies. mdpi.com
| Formulation Type | Key Components | Particle Size (nm) | PDI | Zeta Potential (mV) | Key Finding |
|---|---|---|---|---|---|
| α-pinene-loaded SLN | α-pinene (1 wt.%), Imwitor® 900K (4 wt.%), Poloxamer 188 (2.5 wt.%) | 136.7 | 0.170 | 0 | Optimized formulation with high stability. nih.govresearchgate.net |
| APLNs | Not specified | ~200 | <0.3 | <-30 | Enhanced stability and water solubility of α-pinene. frontiersin.org |
| Lipoid S100-CLs | α-pinene, Lipoid S100, Cholesterol | Not specified | Not specified | Not specified | Highest loading rate (22.9 ± 2.2%) among tested liposomal formulations. mdpi.com |
Agricultural and Industrial Applications of Alpha Pinene Research Focus
Role in Plant Defense Systems
Alpha-pinene (B124742) plays a crucial role in the intricate defense mechanisms employed by plants against various threats, particularly herbivores and pathogens. biocrates.com
Protection Against Pests (e.g., beetles, weevils)
Studies have demonstrated that pinenes, including this compound, help protect plants from insect pests such as the red turpentine (B1165885) beetle (Dendroctonus valens) and the white pine weevil (Pissodes strobi). biocrates.com For instance, the Sitka spruce (Picea sitchensis) forms traumatic resin ducts containing terpenes, activated upon pest attack, as a defense mechanism. biocrates.com Research on Dendroctonus valens has shown that this compound can inhibit the beetle's feeding behavior and temporarily alter its gut bacterial community structure at certain concentrations. nih.gov However, the beetles demonstrated resilience, with the inhibition and gut community disturbance being eliminated after 48 hours in one study. nih.gov this compound has also been identified as a compound that repels the red palm weevil (Rhynchophorus ferrugineus), a destructive pest of palm trees. frontiersin.org Behavioral experiments showed that this compound at concentrations of 10 and 100 µg/µl caused a significant repellent response in this weevil, suggesting its potential in pest control strategies. frontiersin.org
Plant-to-Plant Communication (Infochemicals)
Pinenes also function as infochemicals, supporting plant-to-plant signaling and propagating defense signals between neighboring plants. biocrates.com The release of pinenes into the atmosphere is influenced by light and temperature, and exposure to these airborne compounds can elicit responses in nearby plants. biocrates.com Research indicates that monoterpenes like this compound can induce systemic resistance in receiver plants through specific signaling pathways involving proteins such as EDS1, SID2, and NPR1. scienceopen.com This suggests that plants can "wirelessly" communicate impending threats via volatile organic compounds like this compound, preparing their neighbors for potential attacks. scienceopen.com
Pest Control and Antifeedant Activity in Agriculture
This compound exhibits significant potential in agricultural pest management due to its natural repellent and insecticidal properties, as well as its ability to deter feeding in various insects. techscience.commdpi.com
Natural Repellents and Insecticidal Properties
This compound has been reported to have repellent and antifeedant activities against a range of insects, including the mosquito Culex pipiens, Spodoptera litura, Sitophilus zeamais, silverfish, and stored grain insects. nih.gov Essential oils containing considerable amounts of this compound are considered promising natural repellents for stored products. researchgate.net For example, the essential oil of Pistacia lentiscus, where this compound is a major component, has shown repellent activity against several stored grain pests, including S. zeamais, R. dominica, and Tribolium confusum. researchgate.net Studies have also investigated the insecticidal potential of pure this compound against pests like Sitophilus zeamais, demonstrating contact and fumigant toxicities that are concentration-dependent. cabidigitallibrary.org Research on Myzus persicae (peach-potato aphid) indicated that this compound demonstrated superior fumigant insecticidal potential compared to beta-caryophyllene, resulting in higher mortality rates at the same concentration. nih.govresearchgate.net
Data Table: Fumigant Toxicity of this compound and Beta-Caryophyllene on Myzus persicae
| Compound | Concentration (µL L⁻¹) | Mortality after 72h (%) |
| This compound | 6.0 | 98 |
| Beta-caryophyllene | 6.0 | 80 |
*Based on research findings nih.govresearchgate.net.
This compound has also been identified as a component in essential oils with antifeedant activity against insects like Helicoverpa armigera. nih.gov
Nanoformulations for Enhanced Efficacy and Shelf Life
The volatile nature of this compound can limit its persistence and shelf life in agricultural applications. cabidigitallibrary.org Nanoformulations offer a promising solution to overcome these limitations and enhance the efficacy of this compound as a biopesticide. cabidigitallibrary.orgmdpi.comagriculturejournals.cz Formulating this compound with nanoparticles, such as silica (B1680970) nanoparticles (SNPs), has been shown to improve its antifeedant potential and extend its shelf life. cabidigitallibrary.orgmdpi.comresearchgate.net Studies have demonstrated that nanoformulations of this compound and linalool (B1675412) with silica nanoparticles enhanced their biological activity against pests like the tobacco cutworm (Spodoptera litura) and the castor semilooper (Achaea janata), in some cases increasing efficacy up to 25 times against S. litura. cabidigitallibrary.org This enhancement is attributed to the improved stability and controlled release provided by the nano-carriers. mdpi.comagriculturejournals.cznih.gov Nano-based formulations can lead to better dispersion, wettability, and targeted delivery of the active compound. researchgate.net
Data Table: Effect of Nanoformulation on Antifeedant Activity
| Compound Combination | Formulation Type | Enhanced Efficacy (vs. pure compound) | Target Pests |
| This compound and Linalool | Silica Nanoparticles | Up to 25 times (against S. litura) | Spodoptera litura, Achaea janata |
*Based on research findings cabidigitallibrary.org.
Feed Additives in Animal Husbandry
This compound and essential oils containing it are being explored for their potential as feed additives in animal husbandry. jebas.orgfrontiersin.orgforeverest.net Phytogenic feed additives, which include compounds like this compound, are gaining attention as potential alternatives to traditional growth enhancers. foreverest.netfrontiersin.org Research suggests that this compound may have beneficial effects in livestock, including potential antimicrobial properties against common pathogenic bacteria in livestock such as Staphylococcus aureus and Escherichia coli. Studies involving pig feed containing this compound (at a concentration of 50 ppm) have indicated a lower incidence of common diseases compared to control groups. In poultry, essential oils, including those containing this compound, have been investigated for their ability to promote digestive secretion, improve blood circulation, exert antioxidant qualities, and reduce levels of harmful microbes. foreverest.net While some studies on blended phytogenic feed additives containing this compound have shown positive effects on factors like feed intake and carcass weight in cattle, others have reported no significant influence on performance parameters like dry matter intake (DMI), average daily gain (ADG), or gain:feed ratio, highlighting the complexity and the need for evaluating specific formulations. frontiersin.org
Future Research Directions and Translational Prospects
Elucidation of Detailed Molecular Mechanisms of Action
While the anti-inflammatory, neuroprotective, and antioxidant effects of alpha-pinene (B124742) are well-documented, a deeper understanding of its molecular targets is essential for its development as a therapeutic agent. Future research must focus on precisely identifying the signaling pathways and molecular interactions through which this compound exerts its effects.
Key Research Areas:
Anti-inflammatory Pathways: this compound has been shown to suppress inflammatory responses by inhibiting key signaling pathways. Studies have demonstrated its ability to inhibit mitogen-activated protein kinases (MAPK) and the nuclear factor-kappa B (NF-κB) pathway in macrophages. biocrates.com Further investigations have confirmed that it can regulate the iNOS-NF-κB-COX-2 pathway, which is crucial in cerebral ischemia models. nih.gov In human chondrocytes, (+)-α-pinene specifically inhibits IL-1β-induced NF-κB and JNK activation, as well as the expression of inflammatory genes like iNOS. acs.org Future studies should aim to identify the direct binding partners of this compound within these cascades to clarify its mechanism.
Neuroprotective and Anti-apoptotic Mechanisms: In models of ischemic stroke, this compound demonstrates neuroprotective effects by attenuating neuroinflammation and inhibiting apoptosis. nih.gov It has been observed to suppress apoptosis by downregulating the expression of the pro-apoptotic gene Bax and upregulating the anti-apoptotic gene Bcl-2. nih.gov It also reduces the activation of caspase-3, a key executioner in the apoptotic pathway. nih.gov Elucidating how this compound modulates these apoptotic signals at the molecular level is a critical next step.
Antioxidant Effects: The antioxidant activity of this compound is attributed to its ability to neutralize free radicals, likely due to the presence of activated methylene (B1212753) groups in its structure. researchgate.net It has been shown to induce oxidative stress in target tissues at certain concentrations, leading to a secondary defense mechanism involving the elevation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) reductase (GR). nih.gov Research should focus on how this compound interacts with cellular redox systems and its potential to modulate endogenous antioxidant defenses.
**6.2. Development of this compound-Based Therapeutics
Translating the therapeutic potential of this compound into clinical use requires overcoming challenges related to its bioavailability and targeted action. Advanced drug development strategies are being explored to harness its beneficial properties effectively.
The volatility and low water solubility of this compound can limit its therapeutic efficacy. mdpi.com Targeted drug delivery systems are being investigated to improve its stability, bioavailability, and delivery to specific sites of action. Nanoformulations, such as liposomes, have shown promise in enhancing the delivery and activity of essential oils containing this compound. For instance, liposomal encapsulation of pine cone essential oil, rich in this compound, demonstrated favorable physicochemical properties and significant anti-inflammatory activity comparable to hydrocortisone in preclinical models. mdpi.com Future research should expand on developing and optimizing various nanocarriers to improve the therapeutic index of this compound for different disease applications.
Preclinical evidence strongly supports the potential of this compound in treating inflammatory and neurological conditions.
Inflammatory Disorders: Studies have highlighted its potential anti-osteoarthritic activity through its anti-inflammatory and chondroprotective effects in human chondrocytes. acs.org A randomized, placebo-controlled clinical trial investigating this compound in patients with ulcerative colitis found a significant improvement in quality of life compared to the placebo group, although it did not significantly alter inflammatory markers like ESR and CRP. researchgate.net
Neurological Disorders: In animal models of focal cerebral ischemia-reperfusion, this compound has been shown to improve sensorimotor function, reduce infarct volume, and decrease the permeability of the blood-brain barrier. nih.gov Its ability to inhibit acetylcholinesterase also suggests potential applications in neurodegenerative diseases like Alzheimer's. mdpi.com Further well-designed clinical trials are necessary to validate these promising preclinical findings in human patients.
This compound has demonstrated potential not only as a direct anti-tumor agent but also as an adjuvant to enhance the efficacy of existing cancer therapies. nih.govresearchgate.net Research has shown that both alpha- and beta-pinene (B31000) can have synergistic anti-tumor effects when combined with the chemotherapy drug paclitaxel (B517696) in the treatment of non-small-cell lung carcinoma cell lines. biocrates.com In a murine model, exposure to an environment rich in this compound resulted in smaller tumors, suggesting a potential role in modulating the tumor microenvironment. biocrates.com Future investigations should focus on the mechanisms behind this sensitization and explore its application across a broader range of cancers and chemotherapeutic agents.
Sustainable Production Methodologies
The traditional sourcing of this compound from pine trees is often inefficient and resource-intensive. mdpi.comacs.org To meet potential industrial demand for therapeutic applications, sustainable and scalable production methods are essential. Metabolic engineering and synthetic biology offer promising alternatives.
Microorganisms such as Escherichia coli, Corynebacterium glutamicum, and yeast (Saccharomyces cerevisiae) have been successfully engineered to produce pinene. mdpi.comacs.orgnih.gov These approaches involve introducing the pinene synthesis pathway, which starts with acetyl-CoA and proceeds through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-D-xylose 5 phosphate (B84403) (MEP/DOXP) pathway to produce the precursor geranyl diphosphate (B83284) (GPP). mdpi.comacs.org GPP is then cyclized by pinene synthase to form this compound. mdpi.comwikipedia.org
Strategies to enhance production include:
Pathway Optimization: Balancing the expression of key enzymes like geranyl diphosphate synthase and pinene synthase. acs.org
Strain Engineering: Developing microbial strains with increased tolerance to pinene, which can be toxic at high concentrations. researchgate.net
Utilizing Waste Streams: Using low-cost feedstocks like whey permeate to make the process more economically viable. mdpi.com
Biotransformation: Using microorganisms to convert this compound into other high-value compounds like verbenol (B1206271) and α-terpineol. mdpi.com
These biotechnological methods provide a sustainable and controllable platform for producing this compound and its derivatives. biocrates.commdpi.com
Investigation of Stereoisomeric and Enantiomeric Differences in Biological Activity
This compound is a chiral molecule that exists as two enantiomers: (+)-α-pinene and (-)-α-pinene. biocrates.com Emerging evidence indicates that these enantiomers can possess distinct biological activities, a critical consideration for therapeutic development.
Anti-inflammatory Activity: Research on human chondrocytes has revealed significant enantiomeric selectivity. (+)-α-Pinene was found to be a more potent inhibitor of inflammatory and catabolic pathways associated with osteoarthritis compared to (-)-α-pinene. acs.org
Antimicrobial Activity: Studies evaluating the antimicrobial effects of pinene enantiomers against various fungi and bacteria have shown that only the positive enantiomers, (+)-α-pinene and (+)-β-pinene, exhibited significant microbicidal activity. nih.govresearchgate.net The negative enantiomers were largely inactive. nih.gov
Other Biological Effects: The enantiomeric composition of this compound can vary significantly in nature, for example, in the essential oils of different trees. mdpi.com
These findings underscore the importance of investigating the specific activities of each enantiomer. Future research should systematically evaluate the pharmacological profiles of purified (+)- and (-)-α-pinene to identify which form is most effective and safe for specific therapeutic applications. This stereospecific approach will be crucial for developing targeted and optimized this compound-based therapies.
Comprehensive Safety and Toxicology Studies
A thorough evaluation of the safety and toxicological profile of this compound is essential for understanding its potential risks. This involves a range of studies from acute and chronic exposure to specific endpoints like genotoxicity and reproductive effects.
Acute, Sub-chronic, and Chronic Toxicity
Acute toxicity studies in mice have determined the LD50 (lethal dose, 50%) of α-pinene to be less than 2000 mg/kg, with high acute doses causing mortality brieflands.comresearchgate.net.
Sub-chronic toxicity has been evaluated through inhalation studies. In 2-week studies, F344/N rats and B6C3F1/N mice were exposed to α-pinene concentrations up to 1,600 ppm. These studies revealed significantly decreased survival rates at 800 and 1,600 ppm, along with clinical signs of toxicity and increased liver weights in both species nih.govnih.gov. Minimal olfactory epithelial degeneration was noted in mice at these higher concentrations nih.gov. A 90-day inhalation study in rats at concentrations up to 400 ppm identified the liver, urinary system, and male reproductive system as major targets of toxicity nih.govindustrialchemicals.gov.au. Another sub-chronic study in mice noted mild lesions in the brain, liver, and kidneys, and an increase in liver function enzymes and triglycerides in female mice brieflands.comresearchgate.net.
Chronic toxicity studies specifically focused on α-pinene were not found in the available literature nih.gov.
Table 1: Toxicity Endpoints of this compound
| Study Type | Species | Route | Duration | Key Findings |
| Acute Toxicity | Mice | - | - | LD50 < 2000 mg/kg; mortality observed at high doses. brieflands.comresearchgate.net |
| Sub-chronic Toxicity | Rats & Mice | Inhalation | 2 Weeks | Decreased survival and increased liver weights at ≥800 ppm; minimal olfactory epithelial degeneration in mice. nih.govnih.gov |
| Sub-chronic Toxicity | Rats | Inhalation | 90 Days / 14 Weeks | Major targets: liver, urinary system, male reproductive system. LOEL for kidney lesions in males at 25 ppm. nih.govindustrialchemicals.gov.au |
| Sub-chronic Toxicity | Mice | - | 28 Days | Mild lesions in brain, liver, and kidneys; increased ALT, AST, ALP, and TG levels in females. brieflands.comresearchgate.net |
Genotoxicity and Carcinogenicity
The genotoxicity of this compound has produced mixed results. It has been found to be non-mutagenic in several bacterial mutagenicity assays, such as those using Salmonella typhimurium and Escherichia coli strains, even with metabolic activation nih.govtandfonline.comresearchgate.net. However, studies in mammalian cells have indicated potential genotoxic effects. In V79-C13 Chinese hamster cells, this compound was shown to be clastogenic and aneugenic, inducing DNA damage, increasing micronucleated cells, and causing chromosomal breakage nih.gov. The mechanism may involve the generation of reactive oxygen species and disruption of the mitotic spindle nih.gov.
Conversely, this compound did not induce DNA damage in human lung A549 cells as assessed by the comet assay nih.gov. A key metabolite, this compound oxide, has been identified as mutagenic in bacterial assays at concentrations of ≥25 µ g/plate , whereas the parent this compound was not tandfonline.comresearchgate.net. This suggests that the metabolic activation of this compound to its oxide form is a critical step for its genotoxic potential tandfonline.comresearchgate.net.
There is very little data available regarding the carcinogenicity of this compound nih.govnih.gov. Some epidemiological studies have examined turpentine (B1165885) or terpene exposure in occupational settings, but the direct carcinogenic potential of isolated this compound has not been established through long-term animal bioassays nih.gov.
Table 2: Genotoxicity Profile of this compound and its Metabolite
| Assay Type | Test System | Compound Tested | Metabolic Activation | Result |
| Bacterial Mutagenicity | S. typhimurium & E. coli | This compound | With & Without S9 | Negative nih.govtandfonline.comresearchgate.net |
| Bacterial Mutagenicity | S. typhimurium & E. coli | This compound Oxide | - | Positive (at ≥25 µ g/plate ) tandfonline.comresearchgate.net |
| Comet Assay, Micronucleus Test, Chromosomal Aberration | V79-C13 Chinese Hamster Cells | This compound | - | Positive (Clastogenic & Aneugenic) nih.gov |
| Comet Assay | Human Lung A549 Cells | This compound | - | Negative nih.gov |
Reproductive and Developmental Toxicity
Animal studies designed to specifically address the reproductive and developmental toxicity of this compound are limited nih.govcmu.ac.th. However, 3-month inhalation studies by the National Toxicology Program (NTP) revealed effects on the male reproductive system in mice, including decreased sperm counts, at exposure levels of 100 ppm and higher nih.govresearchgate.net.
In a different context, one study investigated the potential of this compound to mitigate reproductive damage caused by other agents. It was found that this compound could neutralize cisplatin-induced reproductive toxicity in male rats, suggesting a protective effect against certain types of testicular damage through the activation of the Nrf2 pathway nih.gov.
A study on the early life stages of zebrafish found that this compound had low embryotoxicity. The LC50 and EC50 (effective concentration, 50%) were determined to be 441.36 mg/L and 367.79 mg/L, respectively, with no significant teratogenic effects observed at concentrations below 80 mg/L cmu.ac.th.
Dermal and Respiratory Sensitization
This compound is recognized as a skin and respiratory irritant in humans nih.govcmu.ac.th. Exposure to 450 mg/m³ of this compound has been shown to cause irritation of the eyes, nose, and throat in human volunteers nih.gov. Animal studies confirm it is a skin irritant nih.govnih.gov. However, it tested negative in a guinea pig maximization test, indicating it is not a skin sensitizer itself nih.govindustrialchemicals.gov.aunih.gov.
In the respiratory tract, this compound acts as a sensory irritant by stimulating nerve endings in the nasolaryngeal region industrialchemicals.gov.aunih.gov. Studies in mice have demonstrated this effect, with the (+)-α-pinene enantiomer showing a more persistent sensory irritation compared to the (-) enantiomer nih.gov. Oxidation products of this compound have also been shown to cause upper airway irritation in mice nih.gov.
Toxicity of Oxidation Products
When this compound is released into the atmosphere, it can react with ozone, leading to the formation of secondary organic aerosols (SOA) nih.govacs.org. These oxidation products are components of fine particulate matter (PM2.5) and have their own toxicological profiles acs.org.
In vitro studies on human lung cells have shown that α-pinene ozonolysis SOA can induce a cytotoxic response. Exposure of BEAS-2B cells (a human bronchial epithelial cell line) to α-pinene SOA resulted in decreased cellular viability and proliferation nih.govacs.orgacs.org. This cytotoxicity is linked to an increase in cellular oxidative stress, suggesting that the buildup of reactive oxygen species (ROS) is a key mechanism of damage nih.govacs.org. Organic hydroperoxides identified within the SOA are believed to contribute significantly to this ROS generation acs.org. Interestingly, the same cytotoxic effects were not observed in A549 lung carcinoma cells, indicating that the response may depend on the cell type and its metabolic activity nih.gov.
Q & A
Q. What analytical techniques are most effective for detecting and quantifying α-pinene in complex matrices (e.g., plant extracts, atmospheric samples)?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) is widely used due to its high sensitivity (detection limits of 0.1–10 ppb) and ability to resolve α-pinene isomers .
- Nuclear Magnetic Resonance (NMR) is preferred for structural elucidation, particularly when distinguishing α-pinene from β-pinene or other terpenes .
- Considerations : Optimize column polarity (e.g., DB-5MS for GC) and extraction protocols (e.g., solid-phase microextraction for volatile organic compounds) to minimize matrix interference .
Q. Table 1: Comparative Analysis of α-Pinene Detection Techniques
| Technique | Detection Limit | Strengths | Limitations |
|---|---|---|---|
| GC-MS | 0.1–10 ppb | High specificity, quantifiable | Requires derivatization |
| NMR | 1–100 ppm | Structural specificity | Low sensitivity |
| FTIR | 50–100 ppm | Rapid screening | Poor resolution in mixtures |
Q. How can α-pinene synthesis pathways be optimized for higher enantiomeric purity in laboratory settings?
Methodological Answer:
- Chiral Catalysts : Use (+)- or (−)-α-pinene-derived catalysts (e.g., Ti-based complexes) to control stereochemistry during synthesis .
- Chromatographic Separation : Employ preparative chiral HPLC with cellulose-based columns to isolate enantiomers .
- Critical Factors : Monitor reaction temperature (optimal: 20–25°C) and solvent polarity (e.g., hexane for non-polar intermediates) to reduce racemization .
Advanced Research Questions
Q. How do mechanistic studies resolve contradictions in α-pinene’s reported bioactivity (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Dose-Dependent Analysis : Design dose-response curves (e.g., 0.1–100 µM) to identify threshold effects. For example, α-pinene exhibits antimicrobial activity at 50 µM but cytotoxicity at >75 µM .
- Cell Line Specificity : Use comparative models (e.g., human vs. bacterial cells) with standardized assays (MTT for cytotoxicity, disk diffusion for antimicrobial activity) .
- Statistical Tools : Apply multivariate analysis to isolate confounding variables (e.g., solvent carriers, incubation time) .
Q. What experimental frameworks are suitable for studying α-pinene’s role in atmospheric aerosol formation?
Methodological Answer:
- Smog Chamber Experiments : Simulate atmospheric oxidation (e.g., OH radical exposure) and measure secondary organic aerosol (SOA) yields using aerosol mass spectrometers .
- Kinetic Modeling : Integrate density functional theory (DFT) calculations to predict reaction pathways (e.g., ozonolysis vs. NOx interactions) .
- Data Validation : Cross-reference lab results with field data from sites like boreal forests, where α-pinene emissions are high .
Q. Table 2: Key Parameters in Atmospheric α-Pinene Studies
| Parameter | Measurement Tool | Impact on SOA Formation |
|---|---|---|
| Oxidation Rate | Proton-Transfer MS | Higher rates → Increased SOA |
| Temperature | Environmental chamber | Low temps → Particle nucleation |
| Humidity | Hygroscopicity analyzer | High humidity → Reduced yield |
Q. How can researchers address variability in α-pinene emission rates reported across plant species?
Methodological Answer:
- Controlled Growth Conditions : Standardize light intensity (e.g., 1000 µmol/m²/s) and temperature (25°C) in phytotron studies to minimize environmental variability .
- Gene Expression Profiling : Use RNA-seq to correlate emission rates with terpene synthase (TPS) gene activity .
- Meta-Analysis : Apply random-effects models to synthesize data from >50 studies, adjusting for phylogeny and geographic location .
Methodological Frameworks
Q. Which research frameworks (e.g., FINER, PICOT) are best suited for α-pinene studies?
- FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Interesting (novel enantiomer applications), Novel (unexplored bioactivity mechanisms), Ethical (non-invasive plant sampling), and Relevant (climate change implications) .
- PICOT Structure :
- Population : Boreal forest ecosystems
- Intervention : α-pinene emission modulation
- Comparison : β-pinene emissions
- Outcome : SOA contribution quantification
- Time : 5-year longitudinal analysis .
Data Contradiction Resolution
Q. How should researchers reconcile conflicting data on α-pinene’s chiral effects in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
